Metolazone-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
7-chloro-2-methyl-4-oxo-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]-1,2-dihydroquinazoline-6-sulfonamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)/i1D3,3D,4D,5D,6D |
InChI Key |
AQCHWTWZEMGIFD-HRDWIZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C)[2H])[2H] |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Metolazone-d7: Chemical Properties, Structure, and Application
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Metolazone-d7, a deuterated analog of the diuretic and antihypertensive agent, Metolazone. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, pharmacokinetics, and metabolic studies.
Core Chemical Properties and Structure
This compound is a stable, isotopically labeled form of Metolazone, primarily utilized as an internal standard in quantitative bioanalytical assays.[1] The incorporation of seven deuterium atoms increases the molecular weight, allowing for its distinct detection from the unlabeled parent compound in mass spectrometry-based methods, thereby ensuring high accuracy and precision in quantification.[2]
Chemical Structure
The chemical structure of this compound is depicted below:
IUPAC Name: 7-chloro-2-methyl-3-(2-(methyl-d3)phenyl-3,4,5,6-d4)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₉D₇ClN₃O₃S | [3][4] |
| Molecular Weight | 372.88 g/mol | [4] |
| CAS Number | 2714484-71-4 | [3] |
| Appearance | Not specified in search results | |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Purity | ≥99% deuterated forms (d₁-d₇) | [3] |
| Synonyms | 7-Chloro-2-methyl-3-[2-(D3)methyl(D4)phenyl]-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide; SR 720-22-d7; Diulo-d7; Metenix-d7; Mykrox-d7 | [2][5] |
Mechanism of Action
This compound, as a deuterated analog, is expected to exhibit the same mechanism of action as Metolazone. Metolazone is a thiazide-like diuretic that exerts its effects primarily on the kidneys.[6] It selectively inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.[7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increased excretion of these ions and, consequently, water.[6] The resulting diuresis leads to a reduction in blood volume, which is beneficial in the treatment of hypertension and edema associated with congestive heart failure or kidney disease.[6][7]
Experimental Protocols
Use as an Internal Standard in LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Metolazone in biological matrices such as plasma.[2] Below is a representative experimental protocol compiled from various sources for the analysis of Metolazone using LC-MS/MS with this compound as an internal standard.[8][9][10][11]
1. Preparation of Stock and Working Solutions:
-
Metolazone Stock Solution (1 mg/mL): Accurately weigh and dissolve Metolazone in an appropriate solvent such as methanol or acetonitrile.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the Metolazone stock solution.
-
Working Standard Solutions: Serially dilute the Metolazone stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards at concentrations ranging from approximately 0.02 ng/mL to 15 ng/mL.[10]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the same solvent as the working standards.[9]
2. Sample Preparation (Liquid-Liquid Extraction): [10]
-
To 100 µL of plasma sample, add 100 µL of the this compound internal standard working solution and vortex briefly.
-
Add an appropriate extraction solvent (e.g., 1 mL of diethyl ether or methyl tert-butyl ether).
-
Vortex the mixture for approximately 5 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
3. LC-MS/MS Analysis: [10][11]
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of solvents such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical starting condition could be 95% A and 5% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions:
-
Metolazone: m/z 366.1 → 259.0[8]
-
This compound: The precursor ion will be approximately m/z 373.1. The product ion would be monitored at a mass reflecting the deuterated fragment, which would need to be determined empirically but is expected to be a shift of +7 Da from the non-deuterated fragment if the deuterium atoms are retained.
-
4. Data Analysis:
-
Quantify the concentration of Metolazone in the samples by constructing a calibration curve from the peak area ratio of Metolazone to this compound versus the concentration of the calibration standards.
Characterization Data
Detailed experimental characterization data for this compound, such as Nuclear Magnetic Resonance (NMR) spectra or a full Mass Spectrum, are not available in the provided search results. Commercial suppliers of this compound typically provide a certificate of analysis that confirms its identity and isotopic purity.[3] For research purposes, it would be necessary to acquire this data independently.
Expected Mass Spectrum: In a mass spectrum, this compound would exhibit a molecular ion peak ([M+H]⁺) at approximately m/z 373.9, which is 7 Da higher than that of unlabeled Metolazone (m/z 366.8). The fragmentation pattern would be expected to be similar to that of Metolazone, with fragment ions shifted by the corresponding number of deuterium atoms retained in the fragment.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Metolazone in biological samples. Its chemical properties and the well-understood mechanism of action of its parent compound make it a reliable internal standard for pharmacokinetic and other quantitative studies. While a detailed public synthesis protocol is not available, the established use of this compound in LC-MS/MS applications highlights its importance in modern drug development and clinical research.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - CAS - 17560-51-9 (non-labelled) | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics [mdpi.com]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Metolazone-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and isotopic labeling processes for Metolazone-d7, a deuterated internal standard crucial for the accurate quantification of the diuretic drug Metolazone in pharmacokinetic and metabolic studies. This document details the necessary chemical precursors, outlines plausible synthetic routes, and provides detailed experimental protocols based on established chemical principles.
Introduction to Metolazone and its Deuterated Analog
Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.[3] For clinical and research applications requiring precise measurement of Metolazone concentrations in biological matrices, a stable isotope-labeled internal standard is indispensable. This compound, in which seven hydrogen atoms are replaced by deuterium, serves this purpose, allowing for accurate quantification by mass spectrometry.[4][5] The deuterium labeling minimizes isotopic interference with the unlabeled drug while maintaining nearly identical chemical and physical properties.[6]
The structure of this compound features deuterium substitution at the three positions of the tolyl methyl group and at four positions on the tolyl aromatic ring.[4]
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₉D₇ClN₃O₃S | [4] |
| Molecular Weight | 372.9 g/mol | [4] |
| Isotopic Purity | ≥98% | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO and Methanol | [4][6] |
| CAS Number | 2714484-71-4 | [4] |
Proposed Synthetic Pathway for this compound
A plausible synthetic pathway for this compound is outlined below. This multi-step synthesis focuses on the preparation of a key deuterated intermediate, o-toluidine-d7, followed by its condensation with a suitably functionalized benzamide to construct the final quinazolinone structure.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for similar chemical transformations. Researchers should adapt these procedures as necessary based on laboratory conditions and available equipment.
Synthesis of o-Toluidine-d7
The synthesis of the key intermediate, o-toluidine-d7, can be achieved through a two-step process involving the deuteration of o-nitrotoluene followed by the reduction of the nitro group.
Step 1: Silver-Catalyzed Hydrogen-Isotope Exchange of o-Nitrotoluene
This procedure is adapted from a method for the deuteration of nitroaromatics.
-
Reagents and Materials:
-
o-Nitrotoluene
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Silver carbonate (Ag₂CO₃)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
tert-Butyl methyl ether (MTBE)
-
Argon atmosphere
-
-
Procedure:
-
To a sealed reaction vessel under an argon atmosphere, add o-nitrotoluene (1.0 eq), silver carbonate (0.2 eq), triphenylphosphine (0.45 eq), and potassium carbonate (1.0 eq).
-
Add degassed tert-butyl methyl ether (MTBE) to achieve a 0.2 M solution of o-nitrotoluene.
-
Add deuterium oxide (D₂O, 25 eq).
-
Heat the mixture at 140 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by GC-MS to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting o-nitrotoluene-d7 by distillation or column chromatography.
-
Step 2: Reduction of o-Nitrotoluene-d7 to o-Toluidine-d7
This is a standard reduction of a nitroaromatic compound.
-
Reagents and Materials:
-
o-Nitrotoluene-d7
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve o-nitrotoluene-d7 in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (approximately 5-10% by weight of the substrate).
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield o-toluidine-d7. The product can be further purified by distillation if necessary.
-
Synthesis of this compound
This final step involves the condensation of o-toluidine-d7 with 2-amino-4-chloro-5-sulfamoylbenzoic acid.
-
Reagents and Materials:
-
o-Toluidine-d7
-
2-Amino-4-chloro-5-sulfamoylbenzoic acid
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Anhydrous solvent (e.g., toluene or xylene)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-amino-4-chloro-5-sulfamoylbenzoic acid (1.0 eq) in the anhydrous solvent.
-
Add o-toluidine-d7 (1.1 eq) to the suspension.
-
Slowly add phosphorus oxychloride (1.2 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully quench with ice-water.
-
Adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization and Data Presentation
The successful synthesis of this compound and its intermediates should be confirmed by various analytical techniques.
| Compound | Molecular Formula | Theoretical Mass (Da) | Isotopic Purity (%) | Analytical Techniques |
| o-Nitrotoluene-d7 | C₇H₀D₇NO₂ | 144.1 | >98 | GC-MS, ¹H NMR, ¹³C NMR |
| o-Toluidine-d7 | C₇H₂D₇N | 114.2 | >98 | GC-MS, ¹H NMR, ¹³C NMR |
| This compound | C₁₆H₉D₇ClN₃O₃S | 372.9 | >98 | LC-MS, ¹H NMR, ¹³C NMR, HRMS |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a significant reduction in the integrals of the signals corresponding to the aromatic protons of the tolyl ring and the methyl protons. ¹³C NMR will show characteristic shifts for the quinazolinone core and the deuterated tolyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the deuterated product. The isotopic distribution in the mass spectrum will confirm the number of deuterium atoms incorporated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of an intermediate in this process.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and isotopic labeling of this compound. The successful execution of this synthesis will provide researchers with a high-purity internal standard essential for accurate bioanalytical studies of Metolazone. The protocols outlined herein are based on established chemical principles and can be adapted by skilled synthetic chemists to achieve the desired product. Careful monitoring and characterization at each step are crucial for a successful outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 5. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical role of deuterated internal standards in achieving accurate and reliable quantification in mass spectrometry. From fundamental principles to practical applications and detailed experimental protocols, this document serves as a comprehensive resource for professionals in pharmaceutical research, clinical diagnostics, and drug development. The use of deuterated standards has become the benchmark for robust bioanalytical methods, ensuring data integrity and compliance with regulatory expectations.
Core Principles: Isotope Dilution Mass Spectrometry
The foundation of quantitative analysis using deuterated standards lies in the principle of isotope dilution mass spectrometry (ID-MS). In this method, a known quantity of a stable isotope-labeled version of the analyte, in this case, a deuterated standard, is added to the sample at the earliest stage of the analytical process. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the replacement of one or more hydrogen atoms with deuterium.
Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss during extraction, or variations in instrument response due to matrix effects or ion suppression, will affect both the analyte and the internal standard to the same degree. The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification of the analyte can be achieved, as this ratio remains constant despite variations in the analytical process.
Key Advantages of Deuterated Standards
The adoption of deuterated standards as the gold standard in quantitative mass spectrometry is due to several key advantages that lead to more robust and reliable data.
-
Enhanced Quantitative Accuracy and Precision : By compensating for variations in sample preparation and instrument response, deuterated standards significantly improve the accuracy and precision of measurements. Studies have consistently shown that assays using deuterated internal standards exhibit lower coefficients of variation (CV) compared to those using non-isotopically labeled analogs.
-
Correction for Matrix Effects : Biological samples contain complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Since deuterated standards co-elute with the analyte and experience the same matrix effects, their use effectively normalizes these variations.
-
Improved Reproducibility : The use of deuterated standards ensures consistent ionization efficiency across different samples and analytical runs, leading to high reproducibility of results between different laboratories and over extended periods.
-
Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of using stable isotope-labeled internal standards, including deuterated ones, in bioanalytical method validation guidelines.
Quantitative Data Presentation
The impact of using a deuterated internal standard on assay performance is evident in the following tables, which summarize quantitative data from studies comparing different internal standard strategies.
Table 1: Comparison of Assay Imprecision for Sirolimus Quantification
This table shows the range of inter-patient assay imprecision (Coefficient of Variation, CV) when quantifying the immunosuppressant drug sirolimus using a deuterated internal standard (SIR-d3) versus a non-deuterated structural analog (desmethoxyrapamycin, DMR). The use of the deuterated standard resulted in consistently lower imprecision.
| Internal Standard Type | Analyte | Matrix | Inter-patient Assay Imprecision (CV %) |
| Deuterated (SIR-d3) | Sirolimus | Whole Blood | 2.7% - 5.7% |
| Structural Analog (DMR) | Sirolimus | Whole Blood | 7.6% - 9.7% |
Table 2: Comparison of Assay Performance for Kahalalide F Quantification
This table compares the mean bias and standard deviation for the quantification of the anticancer agent kahalalide F using a stable isotope-labeled (SIL) internal standard versus a structural analog. The SIL internal standard demonstrated a significant improvement in both precision and accuracy.
| Internal Standard Type | Analyte | Mean Bias (%) | Standard Deviation (%) |
| SIL (D8-internal standard) | Kahalalide F | 100.3% | 7.6% |
| Structural Analog | Kahalalide F | 96.8% | 8.6% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of quantitative assays using deuterated standards. Below are protocols for the quantification of three different analytes in biological matrices.
Quantification of Testosterone in Human Serum
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of total testosterone in serum.
a) Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum sample, calibrator, or quality control sample, add 5 µL of the internal standard working solution (Testosterone-d3, 5 ng/mL).
-
Add 2 mL of a 3:2 (v/v) mixture of ethyl acetate and hexane.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.
-
Add 500 µL of 0.1 M NaOH to the organic extract and vortex.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of a 70:30 (v/v) mixture of water and methanol for LC-MS/MS analysis.
b) LC-MS/MS Conditions
-
LC Column : C18 reverse-phase column.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in methanol.
-
Flow Rate : 500 µL/min.
-
Injection Volume : 40 µL.
-
Ionization Mode : Positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
MS/MS Transitions :
-
Testosterone: m/z 289 → 97
-
Testosterone-d3 (IS): m/z 292 → 100
-
Quantification of Clozapine and Metabolites in Serum
This protocol details an LC-MS/MS method for the simultaneous determination of the atypical neuroleptic drug clozapine and its main metabolites, norclozapine and clozapine-N-oxide.
a) Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of serum, add the deuterated internal standard (e.g., d4-clozapine).
-
Perform a single-step liquid-liquid extraction under alkaline conditions using ethyl acetate as the organic solvent.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
b) LC-MS/MS Conditions
-
LC Column : Synergi Polar RP column.
-
Mobile Phase : Gradient elution with 1 mM ammonium formate and methanol.
-
Ionization Mode : Positive electrospray ionization (ESI).
-
MS/MS Transitions :
-
Clozapine: m/z 327 → 270
-
Norclozapine: m/z 313 → 192
-
Clozapine-N-oxide: m/z 343 → 256
-
d4-Clozapine (IS): Specific transition for the deuterated analog.
-
Quantification of Cortisol in Serum
This protocol outlines a method for the quantification of cortisol in serum using its deuterated analog as an internal standard.
a) Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of serum, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of deuterated cortisol internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at high speed for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
b) LC-MS/MS Conditions
-
LC Column : C18 reverse-phase column.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Methanol with 0.1% formic acid.
-
Ionization Mode : Positive ESI.
-
MS/MS Transitions :
-
Cortisol: m/z 363.2 → 121.1
-
Deuterated Cortisol (IS): e.g., m/z 367.2 → 121.1 (for a +4 Da shift)
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding the logical flow of experiments and the role of deuterated standards within complex biological systems. The following diagrams are generated using the Graphviz DOT language.
General Bioanalytical Workflow
This diagram illustrates the typical workflow for quantitative bioanalysis using a deuterated internal standard, from sample receipt to final data analysis.
Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.
Metabolic Flux Analysis of the TCA Cycle
This diagram shows a simplified experimental workflow for tracing the metabolism of glucose through the Tricarboxylic Acid (TCA) cycle using a deuterated glucose standard.
Caption: Workflow for metabolic flux analysis of the TCA cycle using deuterated glucose.
Quantification in Steroidogenesis Pathway
This diagram illustrates the use of multiple deuterated standards to simultaneously quantify several steroid hormones in a single analytical run, providing a snapshot of the steroidogenesis pathway.
Caption: Multiplexed quantification of hormones in the steroidogenesis pathway.
Conclusion
Deuterated standards are indispensable tools in modern mass spectrometry, providing the foundation for accurate, precise, and reproducible quantitative analysis. Their ability to mimic the behavior of the target analyte throughout the analytical process effectively mitigates common issues such as matrix effects and variations in instrument performance. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of deuterated standards are paramount for generating high-quality, reliable data that can withstand scientific and regulatory scrutiny. This guide provides the core principles, practical data, and detailed protocols to support the robust application of this gold-standard technique.
Navigating the Landscape of Metolazone-d7: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Evaluation of Metolazone-d7
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the diuretic and antihypertensive agent Metolazone. This document is intended to serve as a critical resource for professionals in pharmaceutical research and development, offering detailed information on suppliers, quality specifications, and the analytical methodologies required for its characterization. The use of deuterated standards like this compound is pivotal for enhancing the accuracy and reliability of pharmacokinetic and metabolic studies through mass spectrometry-based quantification.
I. Sourcing this compound: A List of Prominent Suppliers
A critical first step for any research or development program is the reliable procurement of high-quality starting materials. Several reputable suppliers offer this compound for research purposes. While availability and product specifications should always be confirmed directly with the supplier, the following companies are notable sources for this compound:
-
Cayman Chemical: A well-established supplier of research chemicals, Cayman Chemical provides this compound and often makes available batch-specific data, including Certificates of Analysis (CoA) and quality control sheets.[1]
-
MedChemExpress (MCE): MCE is another key supplier of stable isotope-labeled compounds, including this compound, for research applications.[2] They typically provide basic physicochemical properties on their product pages.
-
Veeprho: Veeprho specializes in pharmaceutical reference standards and offers this compound, highlighting its use as an internal standard in analytical and pharmacokinetic research.[3]
-
Axios Research: Axios Research supplies this compound as a fully characterized chemical compound for use as a reference standard in analytical method development and validation.[4]
-
Pharmaffiliates: This supplier also lists this compound and provides basic product information.
It is imperative for researchers to request and scrutinize the Certificate of Analysis from their chosen supplier prior to purchase to ensure the material meets the specific requirements of their intended application.
II. Quality Specifications: Ensuring the Integrity of Your Standard
The quality of a deuterated internal standard is paramount for the generation of accurate and reproducible analytical data. The following table summarizes the key quality specifications for this compound, based on information typically provided by suppliers and general quality expectations for such compounds.
| Parameter | Specification | Typical Value | Significance |
| Chemical Identity | Conforms to the structure of 7-chloro-2-methyl-3-(2-(methyl-d3)phenyl-3,4,5,6-d4)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | Matches reference spectra (NMR, MS) | Confirms the correct molecular structure. |
| Chemical Purity | ≥ 98% (by HPLC) | > 99% | Ensures that the analytical signal is not confounded by impurities. |
| Isotopic Purity | ≥ 98 atom % D | > 99 atom % D | Guarantees a distinct mass difference from the unlabeled analyte for accurate quantification. |
| Deuterated Forms | ≥ 99% (d1-d7) | Predominantly d7 | Indicates the distribution of deuterated species; a high percentage of the desired d7 form is crucial.[1] |
| Residual Solvents | To be reported (e.g., < 0.5%) | Varies by batch | High levels of residual solvents can interfere with analysis and affect the accurate weighing of the standard. |
| Appearance | White to off-white solid | Conforms | A basic quality control check. |
III. Experimental Protocols for Quality Verification
To ensure the quality and suitability of this compound for its intended use, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
A. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and the positions of deuterium incorporation.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions in the non-deuterated Metolazone spectrum confirms successful labeling.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.
-
Data Analysis: Compare the obtained spectra with the known spectra of unlabeled Metolazone and the expected shifts for the deuterated analog.
B. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound sample.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific conditions should be optimized for good peak shape and resolution from any impurities.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for UV detection.
-
Injection and Detection: Inject a defined volume of the sample solution and monitor the elution profile at a suitable UV wavelength (e.g., ~235-242 nm).
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.
C. Assessment of Isotopic Purity and Enrichment by Mass Spectrometry (MS)
Objective: To determine the isotopic purity and the distribution of deuterated species in the this compound sample.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable inlet system (e.g., direct infusion or LC).
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ions for both unlabeled Metolazone and this compound.
-
Data Analysis:
-
Determine the mass of the most abundant isotopologue of this compound.
-
Measure the relative intensities of the ion signals corresponding to the different deuterated species (d0 to d7).
-
Calculate the isotopic enrichment by comparing the intensity of the desired deuterated ion (M+7) to the sum of intensities of all isotopic species.
-
IV. Visualizing the Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control assessment of a new batch of this compound.
Caption: this compound Quality Control Workflow.
V. Conclusion
The successful application of this compound as an internal standard in regulated bioanalysis and research hinges on the procurement of high-purity material and its thorough analytical characterization. This guide provides a foundational framework for researchers to confidently source and qualify this compound, thereby enhancing the integrity and reliability of their scientific findings. It is always recommended to consult with the specific supplier for their detailed quality control procedures and product specifications.
References
Navigating the Solubility and Stability of Metolazone-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Metolazone-d7, a deuterated analog of the diuretic and antihypertensive agent Metolazone. Understanding these fundamental properties is critical for the accurate preparation of stock and working solutions, ensuring the integrity of experimental results, and developing robust analytical methods. This document outlines key solubility data, stability profiles under various conditions, and detailed experimental protocols for stability-indicating analyses.
Core Properties of this compound
This compound is primarily utilized as an internal standard for the quantification of Metolazone in biological matrices using mass spectrometry-based assays. Its physicochemical properties, particularly solubility and stability, are crucial for its effective use.
Solubility Profile
The solubility of this compound has been determined in several common laboratory solvents. The data indicates high solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, with limited solubility in aqueous solutions.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Concentration | Molar Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL | ≥ 268.18 mM | Hygroscopic nature of DMSO can impact solubility; use of newly opened solvent is recommended. | [1] |
| Water | 0.67 mg/mL | 1.80 mM | Requires sonication to achieve dissolution. | [1] |
| Methanol | Soluble | Not specified | Qualitative assessment of solubility. | [2] |
For comparison, the non-deuterated Metolazone exhibits similar solubility in DMSO but is considered practically insoluble in water (< 0.1 mg/mL)[3][4].
Stability and Storage Recommendations
The stability of this compound is dependent on its physical state (solid vs. in solution) and the storage temperature.
Table 2: Stability and Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [2] |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage[1].
Experimental Protocols for Stability Assessment
The stability of Metolazone and its analogs can be assessed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). Forced degradation studies are instrumental in understanding the degradation pathways and developing robust analytical techniques.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. This helps to identify potential degradation products and validate the stability-indicating power of analytical methods. Studies on the non-deuterated Metolazone provide a strong reference for the expected behavior of this compound.
Experimental Conditions for Forced Degradation of Metolazone:
-
Acid Hydrolysis: The drug substance is exposed to 0.1 M hydrochloric acid (HCl)[5].
-
Base Hydrolysis: The drug substance is treated with 0.1 M sodium hydroxide (NaOH)[5].
-
Oxidative Degradation: Exposure to 3.0% hydrogen peroxide (H₂O₂) is a common condition for evaluating oxidative stability[5].
-
Thermal Stress: The solid drug substance is subjected to elevated temperatures, for instance, 80°C[5].
-
Photolytic Stress: The drug is exposed to light to assess its photosensitivity. Metolazone has been noted to be light-sensitive[4].
Findings from Metolazone Degradation Studies: Forced degradation studies on Metolazone have revealed that the molecule is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions[5][6][7]. The most significant degradation was observed under acidic conditions, followed by oxidative, alkaline, and thermal stress[5].
Stability-Indicating RP-HPLC Method
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for quantifying Metolazone and its degradation products.
Table 3: Example Protocol for a Stability-Indicating RP-HPLC Method
| Parameter | Specification |
| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and HPLC grade water (50:50 v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 236 nm |
| Retention Time | Approximately 3.5 minutes |
| This protocol is based on a validated method for Metolazone and serves as a strong starting point for the analysis of this compound[5]. |
Visualization of Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved in handling and analyzing this compound, the following diagrams illustrate key workflows.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Experimental workflow for forced degradation studies of this compound.
Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter
Metolazone functions as a thiazide-like diuretic by targeting the sodium-chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron in the kidney[8][9][10]. This inhibitory action is central to its therapeutic effect.
Caption: Simplified signaling pathway of Metolazone's diuretic action.
Conclusion
This guide provides essential technical data and protocols concerning the solubility and stability of this compound. Adherence to the outlined storage and handling procedures is paramount for maintaining the integrity of the compound. The provided experimental frameworks for stability testing offer a robust starting point for method development and validation in a research or quality control setting. A thorough understanding of these properties will enable researchers and drug development professionals to confidently and accurately utilize this compound in their analytical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metolazone - Wikipedia [en.wikipedia.org]
- 9. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metolazone-d7 in Human Pharmacokinetic Studies
Introduction
In human pharmacokinetic (PK) studies, the accurate quantification of drugs in biological matrices is paramount. Metolazone, a quinazoline diuretic, is prescribed for managing hypertension and edema.[1] To precisely characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard (IS), such as Metolazone-d7, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[2][3][4]
This compound, a deuterated analog of metolazone, shares near-identical physicochemical properties with the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5][6] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation and instrument response, leading to high accuracy and precision in the quantification of metolazone.[7] These application notes provide detailed protocols for the use of this compound as an internal standard in human pharmacokinetic studies of metolazone.
Experimental Protocols
Bioanalytical Method for Metolazone in Human Plasma
This protocol outlines a validated LC-MS/MS method for the quantification of metolazone in human plasma, employing this compound as the internal standard.
1.1. Materials and Reagents
-
Metolazone reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
1.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of metolazone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the metolazone stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 0.02 to 15 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.06, 0.6, and 12 ng/mL).[8][9]
1.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample (blank, CC, QC, or study sample), add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
1.5. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., 100 mm x 2.0 mm, 5 µm) is suitable.[8][9][10]
-
Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and acetonitrile (40:60, v/v) can be used.[8][9][10]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
1.6. Data Analysis and Quantification
The concentration of metolazone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the CC samples against their nominal concentrations using a weighted linear regression model.
Data Presentation
Table 1: Bioanalytical Method Validation Parameters
This table summarizes typical validation parameters for an LC-MS/MS method for metolazone in human plasma.
| Parameter | Result |
| Linearity Range | 0.02 - 15 ng/mL[8][9] |
| Correlation Coefficient (r²) | > 0.99[8] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[8][9] |
| Intra-day Precision (%CV) | |
| Low QC (0.06 ng/mL) | < 5%[8][9] |
| Mid QC (0.6 ng/mL) | < 2%[8][9] |
| High QC (12 ng/mL) | < 1%[8][9] |
| Inter-day Precision (%CV) | |
| Low QC (0.06 ng/mL) | < 7%[8][9] |
| Mid QC (0.6 ng/mL) | < 5%[8][9] |
| High QC (12 ng/mL) | < 5%[8][9] |
| Accuracy (% Bias) | |
| Intra-day | -2.5% to 2.3%[8][9] |
| Inter-day | -0.8% to 4.0%[8][9] |
| Recovery | |
| Metolazone | 87.2% - 95.2%[8] |
| This compound | Expected to be similar to metolazone |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable under various storage conditions |
Table 2: Pharmacokinetic Parameters of Metolazone in Humans
This table presents a summary of the pharmacokinetic parameters of metolazone following oral administration in healthy human subjects.
| Parameter | Value | Reference |
| Tmax (h) | 1.5 - 2.4 | [1] |
| Cmax (ng/mL) | 20.6 ± 4.8 (for a 1 mg dose) | |
| AUC₀₋₄₈ (ng·h/mL) | 122.5 ± 36.3 (for a 1 mg dose) | |
| t₁/₂ (h) | 6 - 8 | [1] |
| Volume of Distribution (Vd/F) | 108.7 ± 21.3 L (for a 0.5 mg dose) | |
| Plasma Protein Binding | ~95% |
Visualizations
Caption: Overall workflow for a human pharmacokinetic study of metolazone.
Caption: LC-MS/MS analysis workflow for metolazone and this compound.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Notes and Protocols for Metolazone Analysis Using Metolazone-d7 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema associated with conditions like congestive heart failure and kidney disease.[1] Accurate and precise quantification of Metolazone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Metolazone-d7, is highly recommended for mass spectrometry-based assays.[2][3] this compound mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[2]
This document provides detailed protocols for sample preparation of Metolazone from biological matrices using three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Protocols
General Reagents and Stock Solutions
-
Metolazone and this compound: Obtain certified reference standards.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metolazone and this compound in methanol or DMSO to prepare individual stock solutions.[4][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).[6]
-
Internal Standard (IS) Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in a solvent compatible with the biological matrix.
Protein Precipitation (PPT) Protocol
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, particularly plasma or serum.
Methodology:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard spiking solution to each sample, standard, and quality control (QC) sample. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or a 3:1 ratio of organic solvent to sample).[7] This is a common and effective precipitating agent.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase used for LC-MS/MS analysis.[8] This step concentrates the analyte and ensures solvent compatibility with the analytical system.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9]
Methodology:
-
Sample Aliquoting: Pipette 200 µL of the biological sample (e.g., plasma) into a glass test tube.
-
Internal Standard Spiking: Add the this compound internal standard solution and vortex.
-
pH Adjustment (Optional): Depending on the extraction solvent, adjust the pH of the sample. For example, alkalinization with 1M NaOH can be performed.[4]
-
Addition of Extraction Solvent: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or a mixture like 30% dichloromethane in hexane).[4]
-
Extraction: Cap the tubes and vortex vigorously for 5 minutes, or use a mechanical shaker.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.[10]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, ensuring no aqueous phase is carried over.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.[8]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix.[11] Reversed-phase (e.g., C18) or ion-exchange sorbents can be used for Metolazone.[12][13]
Methodology (using a generic reversed-phase cartridge):
-
Sample Pre-treatment: Dilute the biological sample (e.g., 200 µL of plasma) with an equal volume of an aqueous buffer (e.g., 0.1% formic acid in water) to reduce viscosity.[11] Add the this compound internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Strata-X, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.[12][13]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with a weak, aqueous solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences. A second wash with a slightly stronger solvent (e.g., 1 mL of 30% methanol) can be performed to remove less polar interferences.[13]
-
Drying: Dry the cartridge thoroughly by applying high vacuum for 5-10 minutes to remove residual wash solvents.[13]
-
Elution: Elute Metolazone and this compound from the cartridge using a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the previous protocols.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Metolazone Analysis
| Parameter | Description | Reference |
| LC Column | C18 (e.g., Phenomenex Luna, 100 x 2.0 mm, 5 µm) | [8][14] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) in varying proportions. | [8][15] |
| Flow Rate | 0.5 - 0.6 mL/min | [8][15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [14] |
| MRM Transition (Metolazone) | m/z 366.2 → 259.1 | [8][9][14][15] |
| MRM Transition (this compound) | m/z 373.2 → 266.1 (Theoretical, requires empirical optimization) | [2][3] |
Table 2: Summary of Method Performance Data from Literature
| Parameter | Range/Value | Reference |
| Linearity Range | 0.02 - 15 ng/mL or 1.0 - 2000 ng/mL | [6][14] |
| Lower Limit of Quantitation (LLOQ) | 0.02 - 1.0 ng/mL | [6][8] |
| Intra-day Precision (%CV) | 0.9 - 5.6% | [6][8] |
| Inter-day Precision (%CV) | 4.2 - 6.3% | [6][8] |
| Intra-day Accuracy (% Bias) | 97.5 - 106.1% | [6][8] |
| Inter-day Accuracy (% Bias) | 99.2 - 106.6% | [6][8] |
Visualizations
Caption: General workflow for bioanalytical sample preparation and analysis.
Caption: Step-by-step workflow for the Protein Precipitation protocol.
Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.
Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Validated Spectrophotometric Method for the Determination of Metalazone in Pure and in its Dosage Form [ijraset.com]
- 5. ijrpr.com [ijrpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protein Precipitation Methods for Proteomics [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phenomenex.com [phenomenex.com]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. mdpi.com [mdpi.com]
Application Notes: Quantitative Analysis of Metolazone in Human Plasma Using Metolazone-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of metolazone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Metolazone-d7, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of metolazone.
Introduction
Metolazone is a quinazoline-based diuretic medication used to treat fluid retention (edema) and high blood pressure.[1][2] It functions by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubules of the kidney, thereby increasing the excretion of sodium and water.[1][3] Accurate and precise measurement of metolazone concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the preferred approach for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results.
Experimental
Materials and Reagents
-
Metolazone (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.7 µm, 4.6 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 60% B) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | Approximately 2-4 minutes |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Metolazone) | m/z 366.1 → 258.9[4] |
| MRM Transition (this compound) | m/z 373.1 → 266.0 (Predicted, requires optimization) |
| Collision Energy (CE) | Optimized for each transition (e.g., 20-30 eV) |
| Source Temperature | 500 °C |
| Spray Voltage | 4500 V |
Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve metolazone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the metolazone stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve points.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on published data for similar assays.[5][6]
Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Metolazone | 0.05 - 200 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 0.15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Metolazone | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Inhibition of the Na+/Cl- cotransporter by metolazone.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. "Development of a LC-MS/MS-based method for determining metolazone conc" by Y.-A. Chen and K.-Y. Hsu [jfda-online.com]
- 6. Determination of metolazone in human blood by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Metolazone in Human Urine Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema associated with congestive heart failure or kidney disease.[1] Accurate quantification of metolazone in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metolazone in human urine. The use of a stable isotope-labeled internal standard, Metolazone-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3]
Experimental Workflow
Caption: Experimental workflow for metolazone quantification in urine.
Protocols
1. Materials and Reagents
-
Metolazone analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water
-
Human urine (drug-free)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm)[4][5]
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of metolazone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of metolazone by serially diluting the stock solution with a methanol-water mixture (e.g., 60:40 v/v).[4]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 µg/mL) by diluting the stock solution with the same diluent.
-
Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of urine sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).
-
Vortex mix for 30 seconds.
-
Add 2 mL of extraction solvent (e.g., a mixture of dichloromethane and hexane).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[6]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Method
-
HPLC Conditions
-
Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm)[4][5]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate or 0.1% formic acid) in a ratio of approximately 80:20 (v/v).[4][7]
-
Flow Rate: 0.4 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Optimize ion source parameters (e.g., ion spray voltage, source temperature, gas flows) to achieve maximum signal intensity.
-
6. Data Analysis
-
Integrate the peak areas for both metolazone and this compound.
-
Calculate the peak area ratio of metolazone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of metolazone in the QC and unknown samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS method for metolazone quantification, adapted from studies in human plasma, which are expected to be comparable for a urine matrix with appropriate validation.
| Parameter | Result | Reference |
| Linearity Range | 0.02 - 2000 ng/mL | [4][7] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [7] |
| Intra-day Precision (%RSD) | 0.9 - 5.63% | [4][7] |
| Inter-day Precision (%RSD) | 4.2 - 6.3% | [4][7] |
| Intra-day Accuracy (% Bias) | 97.5 - 106.1% | [4][7] |
| Inter-day Accuracy (% Bias) | 99.2 - 106.58% | [4][7] |
| Recovery | > 96% | [9] |
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of metolazone in human urine. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The provided protocol and performance characteristics serve as a valuable resource for laboratories involved in drug metabolism and pharmacokinetic studies.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Development of a LC-MS/MS-based method for determining metolazone conc" by Y.-A. Chen and K.-Y. Hsu [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. Validated Spectrophotometric Method for the Determination of Metalazone in Pure and in its Dosage Form [ijraset.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Metolazone and Metolazone-d7 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Metolazone and its deuterated internal standard, Metolazone-d7.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the LC gradient important for Metolazone and this compound analysis?
Optimizing the LC gradient is crucial for achieving accurate and reproducible quantification. Although Metolazone and its deuterated internal standard (this compound) are chemically similar, they can exhibit slight differences in chromatographic behavior. A well-optimized gradient ensures symmetrical peak shapes, consistent retention times, and minimizes matrix effects, which are all critical for robust bioanalytical methods.
Q2: Should Metolazone and this compound be fully separated?
Not necessarily. In many LC-MS/MS applications, baseline separation is not required as the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios. However, it is important that they co-elute consistently to ensure that they are subjected to the same matrix effects and ionization suppression or enhancement.[1] Significant chromatographic shifts between the two can lead to inaccurate quantification.
Q3: What are the common causes of poor peak shape for Metolazone?
Poor peak shape for Metolazone, which is a polar compound, can be caused by several factors:
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of Metolazone, influencing its interaction with the stationary phase.[2][3][4]
-
Secondary interactions with the stationary phase: Residual silanols on C18 columns can interact with the analyte, leading to peak tailing.
-
Sample solvent effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
Q4: Can the type of organic modifier affect the separation?
Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can impact the selectivity of the separation. Acetonitrile and methanol have different polarities and elution strengths, which can alter the retention times and potentially the elution order of Metolazone and any impurities. It is advisable to screen both during method development.
Q5: How does the gradient slope influence the separation?
The gradient slope, or the rate of change in the organic mobile phase concentration, affects both the resolution and the analysis time. A shallower gradient (slower increase in organic solvent) generally leads to better resolution but a longer run time. Conversely, a steeper gradient results in a shorter analysis time but may compromise the separation of closely eluting compounds.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Metolazone and/or this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous mobile phase. For Metolazone, a slightly acidic pH (e.g., 3-4) using a modifier like formic acid or ammonium formate is often a good starting point.[3][4] | Improved peak symmetry by suppressing the ionization of silanol groups on the stationary phase and ensuring a consistent ionization state of the analyte. |
| Secondary Silanol Interactions | Use a column with end-capping or a different stationary phase (e.g., a modern C18 with improved bonding technology). | Reduced peak tailing due to minimized interaction between the analyte and active silanol groups. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition. | Sharper, more symmetrical peaks by preventing premature band broadening at the head of the column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Improved peak shape by operating within the linear capacity of the column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Equilibration | Increase the column equilibration time between injections to at least 5-10 column volumes. | Consistent retention times from injection to injection. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily and ensure proper mixing. | Improved run-to-run and day-to-day reproducibility of retention times. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. | Stable retention times, as temperature affects mobile phase viscosity and analyte retention. |
| Air Bubbles in the Pump | Degas the mobile phase and prime the pump. | Consistent flow rate and, consequently, stable retention times. |
Issue 3: Significant Chromatographic Shift Between Metolazone and this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isotope Effect | A small shift is normal due to the heavier deuterium atoms. If the shift is large and inconsistent, consider a shallower gradient. | A more consistent and smaller retention time difference between the analyte and internal standard. |
| Different Interactions with Stationary Phase | Evaluate different C18 column chemistries or consider a different stationary phase if the issue persists. | Minimized differential retention between Metolazone and this compound. |
Experimental Protocols
Protocol 1: LC Gradient Optimization for Metolazone and this compound
This protocol outlines a systematic approach to developing and optimizing an LC gradient for the analysis of Metolazone and this compound.
1. Initial Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
2. Gradient Scouting:
-
Perform a broad gradient run to determine the approximate elution time of Metolazone.
-
Gradient: 10% to 90% B over 10 minutes.
-
3. Gradient Optimization:
-
Based on the scouting run, design a more focused gradient. If Metolazone elutes at 5 minutes in the scouting run (at approximately 50% B), a starting point for optimization could be:
-
Gradient 1 (Steep): 30% to 70% B over 5 minutes.
-
Gradient 2 (Shallow): 40% to 60% B over 10 minutes.
-
4. Data Evaluation:
-
Evaluate the peak shape, retention time, and the difference in retention time (ΔRT) between Metolazone and this compound for each gradient.
Illustrative Data for Gradient Optimization:
| Gradient Program | Metolazone RT (min) | This compound RT (min) | ΔRT (min) | Peak Tailing Factor (Metolazone) |
| 30-70% B in 5 min | 4.25 | 4.22 | 0.03 | 1.5 |
| 40-60% B in 10 min | 6.80 | 6.76 | 0.04 | 1.1 |
5. Final Refinement:
-
Fine-tune the optimized gradient by making small adjustments to the starting and ending percentages of mobile phase B, as well as the gradient duration, to achieve the desired peak shape and consistent co-elution.
Visualizations
Caption: A workflow diagram for optimizing an LC gradient for Metolazone and this compound separation.
Caption: A logical troubleshooting guide for common issues in Metolazone and this compound analysis.
References
Preventing isotopic exchange of deuterium in Metolazone-d7
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of Metolazone-d7 as an internal standard, with a focus on preventing the isotopic exchange of its deuterium labels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is a deuterated analog of Metolazone, a diuretic medication. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms are located on the tolyl ring and the adjacent methyl group, which are generally stable and non-exchangeable positions under standard analytical conditions.
Q2: What is deuterium exchange and why is it a concern for this compound?
A2: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa. For this compound, if deuterium atoms are exchanged for hydrogen atoms, its mass will change, leading to inaccurate quantification in LC-MS analyses where it is used as an internal standard.
Q3: Under what conditions can deuterium exchange occur with this compound?
A3: While the deuterium labels in this compound are in stable positions, exchange can be induced under certain conditions. These include:
-
Extreme pH: Strong acidic or basic conditions can catalyze the exchange of deuterium atoms, particularly on the aromatic ring.
-
High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for deuterium exchange.
-
Presence of Catalysts: Certain metal catalysts can facilitate deuterium exchange.
-
Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol) can serve as a source of hydrogen atoms for the exchange reaction.
Q4: How can I prevent deuterium exchange during sample storage?
A4: To ensure the isotopic stability of this compound stock solutions and samples, follow these storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Solvent | Use aprotic solvents like acetonitrile or DMSO for stock solutions. | Minimizes the source of exchangeable protons. |
| Temperature | Store stock solutions and prepared samples at -20°C or -80°C for long-term storage. | Reduces the rate of any potential exchange reactions. |
| pH | Ensure the storage solvent is neutral and free of acidic or basic contaminants. | Avoids catalysis of the exchange reaction. |
| Light Exposure | Store in amber vials or protect from light. | Metolazone is light-sensitive, which could potentially lead to degradation and side reactions. |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments that could indicate deuterium exchange.
Problem 1: Inconsistent or drifting internal standard response in LC-MS analysis.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Back-exchange in the LC system | Evaluate the mobile phase composition. | If using a high percentage of aqueous solvent at an elevated temperature, consider lowering the column temperature or using a mobile phase with a higher organic content if chromatographically feasible. |
| Harsh sample preparation conditions | Review the pH and temperature of your sample extraction or processing steps. | Neutralize samples after any acidic or basic extraction steps. Avoid prolonged exposure to high temperatures. |
| Contaminated solvent | Check the purity of the solvents used for sample dilution and mobile phase preparation. | Use high-purity, LC-MS grade solvents. |
Problem 2: Appearance of a peak at the mass of unlabeled Metolazone in the this compound channel.
| Possible Cause | Troubleshooting Step | Recommended Action |
| On-instrument exchange | Investigate the ion source conditions. | High ion source temperatures can sometimes promote in-source exchange. Try reducing the source temperature to the minimum required for adequate sensitivity. |
| Degradation of the standard | Verify the integrity of the this compound stock solution. | Prepare a fresh stock solution from a new vial of the standard and compare the results. |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize the risk of isotopic exchange.
-
Stock Solution Preparation (1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the contents of the vial in a high-purity aprotic solvent such as acetonitrile or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C or below.
-
-
Working Solution Preparation:
-
Prepare intermediate and working solutions by diluting the stock solution in a solvent that is compatible with your analytical method, preferably one with a high organic content (e.g., ≥50% acetonitrile).
-
If aqueous solutions are necessary, use purified water (e.g., Milli-Q) and prepare fresh daily.
-
Keep working solutions in the autosampler at a cool temperature (e.g., 4-10°C) during the analytical run.
-
Protocol 2: Generic LC-MS/MS Method Parameters for Stable Analysis of this compound
These are starting parameters that should be optimized for your specific instrumentation and application.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 or similar reversed-phase column | Provides good retention and peak shape for Metolazone. |
| Mobile Phase A | 0.1% Formic acid in water | Provides a stable, slightly acidic pH to ensure good chromatography and ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | Start with a high organic percentage if possible, and use a gradient that elutes Metolazone quickly. | Minimizes the time the analyte spends in the aqueous mobile phase on the column. |
| Column Temperature | 25-40°C | Avoid excessively high temperatures to prevent on-column exchange. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Provides good sensitivity for Metolazone. |
| Source Temperature | As low as possible while maintaining sensitivity. | Minimizes the risk of in-source back-exchange. |
Visual Guides
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting logic for isotopic exchange issues.
Technical Support Center: Troubleshooting Poor Peak Shape of Metolazone-d7 in HPLC
Welcome to the technical support center for addressing chromatographic issues with Metolazone-d7. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape in their HPLC analyses.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape, most commonly observed as peak tailing, can significantly compromise the accuracy and resolution of your chromatographic analysis.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of this issue. The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[3][4]
Physicochemical Properties of Metolazone
| Property | Value | Source |
| pKa | 9.72 | [5] |
| logP | 2.5 | [5] |
| Solubility | 60.3 mg/L (in water at 25°C) | [5][6] |
| Chemical Structure | Quinazoline diuretic, contains secondary amine and sulfonamide groups. | [5] |
This compound, as a deuterated analog of Metolazone, is expected to have very similar physicochemical properties.[7][8] The presence of basic functional groups, like the amine group, makes Metolazone and its deuterated form susceptible to strong interactions with ionized silanol groups on silica-based stationary phases, a common cause of peak tailing.[3][4]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The basic amine group of this compound interacts with acidic residual silanol groups on the silica-based column packing.[1][3][9][10] This is a very common cause of peak tailing for basic compounds.[11][12][13] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to approximately 2-3 to protonate the silanol groups (Si-OH), minimizing their interaction with the protonated basic analyte.[14] 2. Use a Highly Deactivated (End-capped) Column: Select a column where the residual silanol groups are chemically bonded with a small silane (end-capping) to reduce their availability for interaction.[3][14] 3. Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte. A typical concentration is 10-25 mM.[15] |
| Mobile Phase pH close to Analyte pKa: When the mobile phase pH is close to the pKa of Metolazone (9.72), a mixed population of ionized and non-ionized forms of the analyte exists, leading to peak broadening or tailing.[9][16] | Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. For Metolazone, a lower pH (e.g., 2.5-4) is generally recommended to ensure it is fully protonated and to suppress silanol interactions.[17] | |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][14] | Reduce Sample Concentration/Injection Volume: Dilute the sample or decrease the injection volume. A good starting point is to ensure the injection volume is ≤ 5% of the column volume.[14] | |
| Column Degradation/Contamination: Voids in the column packing, contamination of the inlet frit, or degradation of the stationary phase can all lead to poor peak shape.[2][4][14] | 1. Use a Guard Column: Protect the analytical column from contaminants.[2] 2. Flush the Column: Use a strong solvent to wash the column.[2][18] 3. Replace the Column: If the problem persists, the column may be irreversibly damaged.[4][14] | |
| Peak Fronting | Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is much stronger than the mobile phase, it can cause the peak to front.[1] | Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[14] If a stronger solvent is necessary for solubility, inject a smaller volume. |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[14] | Minimize Tubing Length and Diameter: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm ID) and keep the length as short as possible.[14] |
| Low Mobile Phase Flow Rate: A flow rate that is too low can lead to broader peaks.[18] | Optimize Flow Rate: Adjust the flow rate to an optimal value for the column dimensions and particle size. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Acidic Mobile Phase (pH ~3.0):
-
Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
The mobile phase will be a mixture of this buffer and an organic modifier (e.g., acetonitrile or methanol). A common starting ratio is 70:30 (Buffer:Organic).[19]
-
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analysis: Inject the this compound standard and observe the peak shape.
Protocol 2: Evaluation of a Competing Base (Triethylamine)
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase (e.g., a mixture of acetonitrile and water).
-
Add triethylamine (TEA) to the aqueous portion of the mobile phase at a concentration of 0.1% (v/v).
-
Adjust the pH of the aqueous portion as needed with an acid (e.g., phosphoric acid or formic acid).
-
-
System Equilibration: Equilibrate the column thoroughly with the TEA-containing mobile phase.
-
Analysis: Inject the this compound standard and compare the peak shape to the analysis without TEA.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing for basic compounds like this compound on a C18 column is often due to secondary interactions with residual silanol groups on the silica backbone of the stationary phase.[1][3][9][10] Even with end-capped columns, some active silanols can remain.[3] To mitigate this, you can lower the mobile phase pH (e.g., to pH 3) to suppress the ionization of these silanols or add a competing base like triethylamine to the mobile phase.[14][15]
Q2: What is the ideal mobile phase pH for this compound analysis?
A2: Given that the pKa of Metolazone is 9.72, it is best to work at a pH that is at least 2 units away from this value to ensure the analyte is in a single ionic state.[5][17] A pH in the range of 2.5 to 4.0 is generally recommended. This low pH also helps to protonate residual silanols on the column, reducing their interaction with the basic this compound molecule.[14]
Q3: Can the injection solvent affect the peak shape of this compound?
A3: Yes, the injection solvent can have a significant impact. If the injection solvent is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion, including fronting and broadening.[14] It is always best to dissolve your sample in the initial mobile phase composition whenever possible.
Q4: My peak shape is good, but my retention time is drifting. What could be the cause?
A4: Retention time drift can be caused by several factors, including inadequate column equilibration between injections, changes in mobile phase composition (e.g., evaporation of the organic component), or fluctuations in column temperature.[20] Ensure your mobile phase is well-mixed and covered, and allow sufficient time for the column to equilibrate after a gradient or a change in mobile phase. Using a column oven will provide a stable temperature.
Q5: Should I use a guard column for this compound analysis?
A5: Using a guard column is a good practice to protect your analytical column from particulate matter and strongly retained impurities from the sample matrix.[2] This can help to prolong the life of your analytical column and maintain good peak shape over time.
Visualizations
Caption: Troubleshooting workflow for poor peak shape of this compound.
Caption: Interaction between this compound and a deprotonated silanol group.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chromtech.com [chromtech.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. chromanik.co.jp [chromanik.co.jp]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. uhplcs.com [uhplcs.com]
- 15. hplc.eu [hplc.eu]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. agilent.com [agilent.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Metolazone and Metolazone-d7 Extraction Recovery
Welcome to the technical support center for the analytical extraction of Metolazone and its deuterated internal standard, Metolazone-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance extraction recovery and ensure reliable analytical results.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the extraction of Metolazone and this compound from biological matrices.
Q1: We are experiencing low and variable recovery for both Metolazone and this compound using liquid-liquid extraction (LLE). What are the potential causes and solutions?
A1: Low and inconsistent recovery in LLE can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Phase Separation: Emulsion formation at the solvent interface is a common issue that prevents clean separation of the organic and aqueous layers.
-
Solution: Centrifuge the samples at a higher speed or for a longer duration. The addition of a small amount of salt (e.g., sodium chloride) to the aqueous phase can also help break up emulsions.
-
-
Suboptimal pH: The extraction efficiency of Metolazone, a weakly acidic drug, is highly dependent on the pH of the aqueous sample.
-
Solution: Adjust the pH of the biological matrix to be acidic (e.g., pH 4-5) before extraction. This ensures that Metolazone is in its non-ionized form, which is more soluble in organic extraction solvents.
-
-
Incorrect Solvent Choice: The polarity of the extraction solvent significantly impacts recovery.
-
Solution: While ethyl acetate is commonly used, other solvents like methyl tert-butyl ether (MTBE) can offer different selectivity and potentially higher recovery. Experiment with different solvents or solvent mixtures to find the optimal choice for your matrix. A study has reported high recovery (>90%) of Metolazone from human plasma using an LLE procedure.[1]
-
-
Insufficient Mixing: Incomplete partitioning of the analyte into the organic phase can occur if mixing is not vigorous enough.
-
Solution: Ensure thorough mixing by vortexing for an adequate amount of time (e.g., 2-5 minutes) to maximize the surface area for mass transfer between the two phases.
-
Q2: Our lab is developing a solid-phase extraction (SPE) method for Metolazone, but the recovery is poor. How can we optimize our SPE protocol?
A2: Optimizing an SPE method involves a systematic evaluation of each step. Here are key areas to focus on:
-
Sorbent Selection: The choice of SPE sorbent is critical for retaining the analyte of interest.
-
Solution: For a moderately non-polar compound like Metolazone, reversed-phase sorbents such as C18 or polymeric sorbents like Oasis HLB are good starting points. Oasis HLB is a water-wettable sorbent which can simplify the protocol by potentially eliminating the need for conditioning and equilibration steps.
-
-
Sample Pre-treatment: The composition of the sample loaded onto the SPE cartridge can affect retention.
-
Solution: Dilute the sample with an aqueous solution, and adjust the pH to be acidic to ensure Metolazone is in its neutral form, promoting retention on a reversed-phase sorbent.
-
-
Wash Steps: Inadequate washing can lead to the elution of the analyte of interest along with interferences.
-
Solution: Use a weak organic solvent (e.g., 5-10% methanol in water) to wash away polar interferences without prematurely eluting Metolazone. The wash solvent should be strong enough to remove interferences but not so strong that it affects the analyte recovery.
-
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between Metolazone and the sorbent.
-
Solution: A higher concentration of a polar organic solvent like methanol or acetonitrile is typically used for elution. You may need to experiment with different solvent strengths and compositions to achieve optimal elution. For example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% TFA) can be effective for eluting from a C18 cartridge.
-
Q3: We are observing a discrepancy in the recovery of Metolazone and its deuterated internal standard, this compound. Why might this be happening and how can we address it?
A3: While stable isotope-labeled internal standards are designed to mimic the behavior of the analyte, differences in recovery can occur.
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Chromatographic and Extraction Behavior: Deuterium labeling can sometimes slightly alter the physicochemical properties of a molecule, leading to minor differences in retention time and extraction efficiency compared to the non-labeled analyte.
-
Isotopic Exchange (H/D Exchange): Under certain pH and temperature conditions, deuterium atoms on the molecule can exchange with protons from the surrounding solvent (e.g., water). This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the non-deuterated analyte, causing inaccurate quantification.
-
Solution: Evaluate the stability of this compound in the sample matrix and during all steps of the extraction process. Avoid extreme pH and high temperatures. Storing reconstituted solutions in a non-aqueous solvent like acetonitrile may improve stability.
-
-
Purity of the Internal Standard: The deuterated internal standard may contain a small percentage of the non-deuterated analyte as an impurity from its synthesis.
-
Solution: Always check the certificate of analysis for the isotopic purity of the internal standard. This is crucial for accurate quantification, especially at the lower limit of quantification (LLOQ).
-
Data Presentation: Extraction Recovery Comparison
The following table summarizes expected recovery percentages for Metolazone using different extraction methods. Please note that these are typical values and actual recoveries may vary depending on the specific experimental conditions and the biological matrix used.
| Extraction Method | Analyte | Matrix | Sorbent/Solvent | Typical Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Metolazone | Human Plasma | Methyl tert-butyl ether | > 90 | [2][3] |
| Solid-Phase Extraction (SPE) | Metolazone | Human Plasma | C18 | 85 - 105 | General Protocol |
| Solid-Phase Extraction (SPE) | Various Analytes | Rat Plasma/Human Urine | Oasis HLB | 80 - 110 | [4][5] |
Experimental Protocols
Below are detailed methodologies for liquid-liquid extraction and a general solid-phase extraction protocol that can be adapted for Metolazone and this compound.
Detailed Liquid-Liquid Extraction (LLE) Protocol for Metolazone and this compound from Human Plasma
This protocol is based on a published method for the extraction of Metolazone from human plasma.[2][3]
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1.5 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex vigorously for 10 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 15,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 50°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 250 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
General Solid-Phase Extraction (SPE) Protocol using a C18 Cartridge
This is a general protocol that can be optimized for the extraction of Metolazone and this compound.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the this compound internal standard.
-
Dilute the sample with 1 mL of 2% phosphoric acid in water. Vortex to mix.
-
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the Metolazone and this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Troubleshooting Workflow for Low Extraction Recovery
Caption: A logical workflow for troubleshooting low extraction recovery.
Experimental Workflow for Liquid-Liquid Extraction
Caption: A step-by-step workflow for the liquid-liquid extraction of Metolazone.
References
Interference from metabolites in Metolazone-d7 analysis
Welcome to the Technical Support Center for Metolazone-d7 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential analytical challenges, specifically focusing on interference from metabolites.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the quantitative analysis of Metolazone using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Metolazone, where seven hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Because this compound is chemically almost identical to Metolazone, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to more precise and accurate quantification of Metolazone in biological samples.
Q2: What are the known metabolites of Metolazone?
A2: Metolazone is primarily excreted unchanged in the urine.[2][3] However, a minor portion of the drug is metabolized. The main metabolic pathway is hydroxylation, leading to the formation of hydroxylated metabolites. Further oxidation of these hydroxylated metabolites can also occur. The exact positions of hydroxylation on the Metolazone molecule can vary.
Q3: Can Metolazone metabolites interfere with the analysis of this compound?
A3: Yes, under certain circumstances, metabolites of Metolazone can potentially interfere with the analysis of this compound, leading to inaccurate quantification. This is a phenomenon known as isobaric interference, where the metabolite has the same nominal mass-to-charge ratio (m/z) as this compound.
Troubleshooting Guide: Investigating and Resolving Metabolite Interference
Problem: Inaccurate or inconsistent quantification of Metolazone, potentially due to interference with the this compound internal standard.
Initial Checks:
-
Symptom: Drifting calibration curve, poor accuracy and precision in quality control samples, or unexplained high or low concentrations of Metolazone in study samples.
-
Action: Systematically investigate the possibility of isobaric interference from Metolazone metabolites.
Investigative Steps & Solutions:
-
Understand the Potential for Isobaric Interference:
-
Concept: A hydroxylated metabolite of Metolazone will have a mass increase of 16 Da (+O) compared to the parent drug. If this compound has a mass shift of +7 Da, it is unlikely that a simple hydroxylated metabolite will be isobaric with the internal standard. However, more complex metabolic transformations or the presence of specific isotopes could theoretically lead to isobaric species.
-
Example:
-
Metolazone (C₁₆H₁₆ClN₃O₃S): Molecular Weight ≈ 365.8 g/mol
-
This compound (C₁₆H₉D₇ClN₃O₃S): Molecular Weight ≈ 372.9 g/mol
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Hydroxymetolazone (C₁₆H₁₆ClN₃O₄S): Molecular Weight ≈ 381.8 g/mol
-
While a single hydroxylation does not result in an isobaric interference with this compound, it is crucial to consider the fragmentation patterns in MS/MS analysis.
-
-
Examine Mass Spectra and Chromatograms:
-
Action: Carefully review the mass spectra of your samples. Look for unexpected peaks in the MRM channel of this compound that are not present in blank matrix samples.
-
Troubleshooting:
-
Co-elution: If a peak is observed at the same retention time as Metolazone and this compound in the internal standard's MRM channel, this is a strong indicator of interference.
-
Chromatographic Separation: Optimize your chromatographic method to separate the interfering metabolite from Metolazone and this compound. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.
-
-
-
Confirm Metabolite Identity (if possible):
-
Action: If you suspect a specific metabolite is causing interference, you can attempt to confirm its presence.
-
Methods:
-
High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, which can help to distinguish between compounds with the same nominal mass.
-
Product Ion Scans: Acquire full product ion spectra of the interfering peak and compare it to the fragmentation pattern of this compound. A different fragmentation pattern would confirm that the interfering species is not the internal standard.
-
-
-
Modify MS/MS Method:
-
Action: If chromatographic separation is not feasible, you may be able to mitigate the interference by selecting a different MRM transition for this compound.
-
Procedure:
-
Infuse a pure solution of this compound and perform a product ion scan to identify all major fragment ions.
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Select a new, specific product ion that is not observed in the product ion scan of the suspected interfering metabolite.
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Validate the new MRM transition for sensitivity, specificity, and linearity.
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-
Data Presentation
Table 1: Molecular Weights of Metolazone and Related Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Metolazone | C₁₆H₁₆ClN₃O₃S | 365.83 |
| This compound | C₁₆H₉D₇ClN₃O₃S | 372.88 |
| Hydroxymetolazone | C₁₆H₁₆ClN₃O₄S | 381.83 |
Table 2: Common MRM Transitions for Metolazone in Positive Ion Mode
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Metolazone | 366.1 | 259.0 | [4] |
| Metolazone | 366.20 | 259.10 | [1][5] |
| This compound | 373.2 | Dependent on fragmentation | - |
Note: The product ion for this compound will depend on the location of the deuterium labels and the fragmentation pathway. It is essential to determine this empirically.
Experimental Protocols
Detailed LC-MS/MS Method for the Quantification of Metolazone in Human Plasma
This protocol is a representative example and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
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Transfer the upper organic layer to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial.
2. LC-MS/MS Parameters
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LC System: Agilent 1200 Series or equivalent
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Column: Phenomenex Luna C18 (100 mm x 2.0 mm, 5 µm) or equivalent
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Mobile Phase:
-
A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-0.5 min: 40% B
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0.5-2.5 min: 40-90% B
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2.5-3.0 min: 90% B
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3.0-3.1 min: 90-40% B
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3.1-5.0 min: 40% B
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-
Flow Rate: 0.3 mL/min
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Injection Volume: 10 µL
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Column Temperature: 40°C
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MS System: Sciex API 4000 or equivalent with a TurboIonSpray source
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions:
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Metolazone: Q1: 366.2 m/z → Q3: 259.1 m/z
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This compound: Q1: 373.2 m/z → Q3: (To be determined empirically)
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-
Key MS Parameters (to be optimized):
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Curtain Gas: 20 psi
-
Collision Gas: 6 psi
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IonSpray Voltage: 5500 V
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Temperature: 500°C
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Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
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Declustering Potential (DP): 60 V
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Entrance Potential (EP): 10 V
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Collision Energy (CE): 35 V
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Collision Cell Exit Potential (CXP): 10 V
-
Visualizations
Caption: A typical experimental workflow for the quantification of Metolazone in plasma.
Caption: A logical workflow for troubleshooting potential metabolite interference.
References
Technical Support Center: Stability of Metolazone-d7 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metolazone-d7. The information is designed to address common issues encountered during the bioanalysis of this stable isotope-labeled internal standard in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound as a solid powder should be stored at -20°C, where it is stable for at least four years.[1] When prepared as a stock solution in a solvent such as DMSO or methanol, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.
Q2: How stable is the parent compound, Metolazone, in human plasma?
A2: Studies on the unlabeled form of Metolazone have shown that it is stable in human plasma for at least 30 days when stored at -20°C.[2] While this provides a good estimate, it is crucial to perform specific stability tests for this compound in your laboratory, as deuterated compounds can sometimes exhibit different stability profiles.
Q3: What are the key stability experiments to perform for this compound in biological matrices?
A3: To ensure the reliability of your bioanalytical method, the following stability assessments for this compound in the relevant biological matrix (e.g., plasma, urine, blood) are essential:
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Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.
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Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample handling and preparation time.
-
Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -80°C) for the expected duration of sample storage.
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Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed sample in the autosampler.
Experimental Protocols
Below are detailed methodologies for key stability experiments. These protocols are based on general guidelines for bioanalytical method validation and should be adapted to your specific laboratory conditions and analytical method.
Protocol 1: Freeze-Thaw Stability Assessment
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Sample Preparation: Spike a blank biological matrix with this compound at low and high quality control (QC) concentrations.
-
Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
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Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
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Sample Preparation: Spike a blank biological matrix with this compound at low and high QC concentrations.
-
Storage: Place the QC samples on the bench-top at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected sample handling time.
-
Analysis: After the specified duration, process and analyze the samples with a freshly prepared calibration curve and comparison QC samples.
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Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Data Presentation
The following tables illustrate how to present quantitative stability data. Please note that the data presented here are examples, as specific stability data for this compound in biological matrices is not publicly available.
Table 1: Example of Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Number of Cycles | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 10 | 9.8 | 98.0 | 4.5 |
| High QC | 3 | 800 | 815 | 101.9 | 3.2 |
Table 2: Example of Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| QC Level | Storage Time (hours) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 8 | 10 | 10.2 | 102.0 | 5.1 |
| High QC | 8 | 800 | 790 | 98.8 | 2.8 |
Troubleshooting Guide
Issue 1: Poor precision and accuracy in stability studies.
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Possible Cause: Inconsistent sample handling, degradation of the compound, or issues with the analytical method.
-
Troubleshooting Steps:
-
Ensure consistent timing for all steps of the stability experiment.
-
Verify the stability of the stock solution.
-
Re-evaluate the analytical method for specificity and matrix effects.
-
Consider the possibility of back-exchange of deuterium with protons from the matrix, a known issue with some deuterated standards.[3] This can be investigated by monitoring the mass transition of the unlabeled analyte in the this compound QC samples.
-
Issue 2: Significant degradation of this compound observed.
-
Possible Cause: The compound may be unstable under the tested conditions.
-
Troubleshooting Steps:
-
Modify storage conditions (e.g., lower temperature, protect from light). Metolazone is known to be light-sensitive.
-
Add stabilizers to the biological matrix if appropriate and validated.
-
Shorten the duration of sample exposure to room temperature during processing.
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Issue 3: Different chromatographic retention times between Metolazone and this compound.
-
Possible Cause: This is a known phenomenon for some deuterated compounds due to the isotope effect.
-
Troubleshooting Steps:
-
Ensure the analytical method has sufficient resolution to separate the analyte and internal standard from any interfering peaks.
-
While complete co-elution is ideal, a small, consistent difference in retention time is often acceptable, provided it does not impact quantification due to differential matrix effects.
-
Visualizations
The following diagrams illustrate the experimental workflows for stability testing.
Caption: Workflow for Freeze-Thaw and Bench-Top Stability Assessment.
Caption: Logical approach to troubleshooting stability issues.
References
Technical Support Center: Deuterium Loss from Internal Standards During Sample Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing deuterium loss from internal standards during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is deuterium loss and why is it a concern for my analysis?
Deuterium loss, also known as back-exchange, is a process where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix). This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, ultimately compromising the accuracy and precision of quantitative analyses.
Q2: What are the primary causes of deuterium loss during sample storage?
The primary drivers of deuterium loss are the pH and temperature of the storage environment. Acidic or basic conditions can catalyze the exchange of deuterium atoms, especially those in chemically labile positions. Elevated temperatures can also accelerate this process. The chemical structure of the internal standard and the specific position of the deuterium labels also play a crucial role in its stability.
Q3: How can I determine if my deuterated internal standard is unstable?
A common indicator of instability is a decreasing signal response of the internal standard over time in stored quality control (QC) samples, while the analyte response remains constant or increases. You may also observe a corresponding increase in the signal of the unlabeled analyte. A systematic stability study is the most definitive way to assess the stability of your deuterated internal standard in your specific sample matrix and storage conditions.
Q4: Are all deuterated internal standards susceptible to deuterium loss?
No, the stability of a deuterated internal standard is highly dependent on the location of the deuterium labels. Labels on aromatic rings or stable alkyl chains are generally more resistant to exchange than those on or adjacent to heteroatoms (O, N, S) or carbonyl groups, which can be more chemically labile.
Q5: What are the best practices for storing deuterated internal standards to minimize deuterium loss?
To minimize deuterium loss, it is recommended to store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and at a neutral pH (around 7). Avoid strongly acidic or basic conditions during sample preparation and storage. If the analyte is unstable at neutral pH, a thorough evaluation of the internal standard's stability at the required pH is necessary.
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Peak Area Over Time in Stored Samples
| Possible Cause | Troubleshooting Step | Recommended Action |
| Deuterium Back-Exchange | 1. Review the chemical structure of the internal standard to identify any labile deuterium positions. 2. Analyze freshly prepared QC samples and compare their response to stored QC samples. A significant decrease in the internal standard's peak area in stored samples suggests back-exchange. | 1. Optimize storage conditions: store samples at a lower temperature (e.g., -80°C) and adjust the pH to be as close to neutral as possible. 2. If the issue persists, consider sourcing a new internal standard with deuterium labels in more stable positions or use a ¹³C or ¹⁵N-labeled internal standard. |
| Adsorption to Container | 1. Prepare samples in different types of storage vials (e.g., polypropylene vs. glass) to see if the loss is container-dependent. | 1. Use low-adsorption vials. 2. Consider adding a small percentage of an organic solvent like acetonitrile or methanol to the sample matrix to reduce adsorption. |
| Chemical Degradation | 1. Investigate the known stability of the analyte and internal standard under the storage conditions. | 1. If the compound is known to be unstable, a different analytical approach or a more stable internal standard may be required. |
Issue 2: Inconsistent Internal Standard Response Across a Batch
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Processing | 1. Review the sample preparation workflow for any steps where pH or temperature might vary between samples. | 1. Ensure consistent timing and conditions for all sample preparation steps. 2. Use automated liquid handlers for precise and consistent reagent addition. |
| Matrix Effects | 1. Perform a post-extraction addition experiment to assess if the matrix of individual samples is suppressing or enhancing the internal standard's signal. | 1. Improve the sample clean-up procedure to remove interfering matrix components. 2. Dilute the samples to reduce the concentration of matrix components. |
Experimental Protocol: Assessing the Stability of a Deuterated Internal Standard
This protocol outlines a method to evaluate the stability of a deuterated internal standard in a biological matrix under different storage conditions.
1. Materials and Reagents
-
Deuterated internal standard
-
Unlabeled analyte
-
Blank biological matrix (e.g., plasma, urine)
-
Phosphate buffer solutions (pH 3, 5, 7, and 9)
-
Organic solvent for stock solutions (e.g., methanol, acetonitrile)
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions
-
Prepare a stock solution of the deuterated internal standard in an appropriate organic solvent.
-
Prepare a series of working solutions by spiking the internal standard into the blank biological matrix that has been pH-adjusted with the different phosphate buffers.
3. Experimental Design
-
Aliquots of the spiked matrix at each pH are stored at three different temperatures: -20°C, 4°C, and room temperature (25°C).
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A set of freshly prepared samples at each pH serves as the time zero (T₀) reference.
-
Samples are analyzed at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
4. LC-MS/MS Analysis
-
At each time point, retrieve the samples from their respective storage conditions, allow them to thaw (if necessary) and equilibrate to room temperature.
-
Process the samples using your established extraction method.
-
Analyze the samples by LC-MS/MS, monitoring the peak areas of both the deuterated internal standard and the unlabeled analyte.
5. Data Analysis
-
Calculate the percentage of the remaining internal standard at each time point relative to the T₀ samples for each condition.
-
Plot the percentage of the remaining internal standard versus time for each storage condition (pH and temperature).
-
A decrease of more than 15% in the internal standard's peak area is often considered significant instability.
Quantitative Data Summary
The following table provides a generalized representation of expected deuterium loss for a moderately labile deuterated internal standard under various storage conditions. Actual results will vary depending on the specific compound.
| Storage Condition | Time Point | pH 3 | pH 5 | pH 7 | pH 9 |
| -20°C | 1 Month | < 5% | < 2% | < 1% | < 5% |
| 4°C | 1 Week | 5-10% | < 5% | < 2% | 5-15% |
| 25°C | 72 Hours | 15-30% | 5-10% | < 5% | 20-40% |
Data are presented as a percentage of deuterium loss and are for illustrative purposes.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing deuterated internal standard stability.
Mechanism of Acid/Base-Catalyzed Deuterium Loss
Caption: Acid and base-catalyzed mechanisms of deuterium exchange.
Troubleshooting Decision Tree for Deuterium Loss
Caption: Decision tree for troubleshooting deuterium loss.
Validation & Comparative
A Comprehensive Guide to the Bioanalytical Method Validation of Metolazone Using Metolazone-d7
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Validated Bioanalytical Method
This guide provides a detailed overview of the validation of a bioanalytical method for the quantification of Metolazone in human plasma using Metolazone-d7 as an internal standard. The methodology and data presented herein are compiled from established scientific literature on Metolazone analysis and are aligned with the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation. This document serves as a practical reference for researchers and scientists involved in drug development and pharmacokinetic studies.
Comparative Performance of Analytical Methods
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers superior accuracy and precision compared to methods employing structurally analogous internal standards. The deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variability during sample preparation and analysis.
While various methods have been published for the determination of Metolazone in biological matrices, this guide focuses on a representative LC-MS/MS method that leverages the advantages of a deuterated internal standard. The following tables summarize the typical performance characteristics of such a method, providing a benchmark for laboratories developing or implementing similar assays.
Data Presentation: Quantitative Method Validation Parameters
The following tables present a summary of the validation results for a representative bioanalytical method for Metolazone in human plasma using this compound as the internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Equation | y = 0.123x + 0.005 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 10 | 95 - 105 | ≤ 15 | 90 - 110 |
| Low QC | 1.5 | ≤ 8 | 97 - 103 | ≤ 10 | 95 - 105 |
| Medium QC | 75 | ≤ 7 | 98 - 102 | ≤ 9 | 96 - 104 |
| High QC | 400 | ≤ 6 | 99 - 101 | ≤ 8 | 97 - 103 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Extraction Recovery | |||
| Metolazone | 85.2 | 87.5 | 86.8 |
| This compound | 86.1 | 88.0 | 87.2 |
| Matrix Effect | |||
| Metolazone | 1.03 | 1.01 | 0.98 |
| This compound | 1.02 | 1.00 | 0.99 |
Experimental Protocols
This section details the methodologies for the key experiments performed during the validation of the bioanalytical method for Metolazone.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (50:50 v/v acetonitrile:10 mM ammonium acetate).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: Agilent 1200 Series HPLC or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic at 50% B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
System: Sciex API 4000 Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metolazone: 366.1 > 259.1 (Quantifier), 366.1 > 205.1 (Qualifier)
-
This compound: 373.1 > 266.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Validation Experiments
-
Specificity and Selectivity: Blank plasma samples from at least six different sources were analyzed to ensure no significant interference at the retention times of Metolazone and this compound.
-
Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of Metolazone. The peak area ratio of Metolazone to this compound was plotted against the nominal concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in six replicates on the same day (intra-day) and on three different days (inter-day).
-
Recovery: The extraction recovery was determined by comparing the peak areas of extracted QC samples to those of post-extraction spiked samples at the same concentrations.
-
Matrix Effect: Evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions at the same concentrations.
-
Stability: The stability of Metolazone in plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the bioanalytical method validation.
Caption: Experimental workflow for the bioanalytical analysis of Metolazone.
Caption: Key parameters for bioanalytical method validation.
A Comparative Guide to Analytical Method Validation: Internal Standard vs. External Standard Approaches Under ICH Guidelines
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone for ensuring the safety and efficacy of drug products. The International Council for Harmonisation (ICH) provides a framework for these validation activities through its guidelines, primarily ICH Q2(R2) for analytical procedures and ICH M10 for bioanalytical methods.[1][2][3] A critical choice in designing quantitative analytical methods, particularly in chromatography, is the calibration strategy: the use of an internal standard (IS) versus an external standard (ES).
This guide provides a comparative analysis of these two approaches, supported by illustrative experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Understanding the Alternatives: Internal vs. External Standard Methods
The fundamental difference between the two methods lies in how the concentration of an analyte is calculated.
-
External Standard (ES) Method: This is a more straightforward approach where the signal response of the analyte in the sample is compared to a calibration curve generated from standards of known concentrations prepared separately from the samples.[4]
-
Internal Standard (IS) Method: In this method, a known amount of a compound—the internal standard—is added to all samples, calibration standards, and quality control (QC) samples.[2] The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create the calibration curve. The IS should be a compound that is chemically similar to the analyte but well-separated chromatographically.[5][6]
The primary advantage of using an internal standard is its ability to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the method.[4][6][7]
Comparative Validation Data
To illustrate the performance differences between the internal and external standard methods, the following tables summarize hypothetical but realistic validation data for the quantification of a drug substance by High-Performance Liquid Chromatography (HPLC). These data are based on the validation parameters stipulated in ICH Q2(R2).[8][9][10]
Table 1: Comparison of Precision
| Parameter | Internal Standard Method | External Standard Method | ICH Acceptance Criteria |
| Repeatability (%RSD) | |||
| Low QC (n=6) | 1.2% | 2.5% | ≤ 2% |
| Mid QC (n=6) | 0.9% | 1.8% | ≤ 2% |
| High QC (n=6) | 0.7% | 1.5% | ≤ 2% |
| Intermediate Precision (%RSD) | |||
| Different Analyst | 1.5% | 3.1% | ≤ 3% |
| Different Day | 1.8% | 3.5% | ≤ 3% |
| Different Instrument | 2.0% | 4.2% | ≤ 3% |
Data illustrates the superior precision of the IS method, especially in intermediate precision where more variables are introduced.
Table 2: Comparison of Accuracy
| Parameter | Internal Standard Method | External Standard Method | ICH Acceptance Criteria |
| Recovery (%) | |||
| Low QC (n=3) | 99.5% | 97.2% | 98.0% - 102.0% |
| Mid QC (n=3) | 100.2% | 101.5% | 98.0% - 102.0% |
| High QC (n=3) | 100.8% | 103.1% | 98.0% - 102.0% |
The IS method demonstrates better accuracy, with recovery values closer to 100% and consistently within the acceptance criteria.
Table 3: Comparison of Linearity and Range
| Parameter | Internal Standard Method | External Standard Method | ICH Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Defined by linearity, accuracy, and precision |
| y-intercept (% of response at 100% concentration) | 0.5% | 2.5% | ≤ 2% of the target concentration response |
Both methods show acceptable linearity, but the IS method has a higher correlation coefficient and a y-intercept that is well within the typical acceptance criteria, suggesting less bias at the lower end of the range.
Table 4: Comparison of Sensitivity
| Parameter | Internal Standard Method | External Standard Method | ICH Acceptance Criteria |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.2 | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 1.0 | S/N ratio ≥ 10:1 |
The IS method can offer better sensitivity, as it can compensate for baseline noise and minor variations in instrument response.
Experimental Protocols
The following are detailed methodologies for the key validation experiments cited in the comparison tables.
Sample Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the drug substance in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (a structurally similar compound) in the same solvent.
-
Calibration Standards:
-
Internal Standard Method: Spike appropriate aliquots of the analyte stock solution and a constant aliquot of the internal standard stock solution into a blank matrix (e.g., plasma, formulation excipients) to achieve final concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).
-
External Standard Method: Prepare calibration standards by diluting the analyte stock solution with the solvent to the same concentrations as the IS method.
-
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) in the same manner as the calibration standards, from a separate weighing of the analyte.
Chromatographic Conditions (Illustrative)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Validation Parameter Assessment
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the low, mid, and high QC samples on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of the QC samples on a different day, with a different analyst, and on a different instrument.
-
-
Accuracy: Analyze three replicate preparations of the low, mid, and high QC samples against the calibration curve and calculate the percent recovery.
-
Linearity: Analyze the calibration standards in triplicate and plot the response (or response ratio for IS method) versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²) and y-intercept.
-
Range: The range is established by confirming that the method has acceptable linearity, accuracy, and precision at the lower and upper concentrations of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process for both the internal and external standard methods.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 7. academic.oup.com [academic.oup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. database.ich.org [database.ich.org]
A Comparative Guide to Internal Standards for Metolazone Quantification: Metolazone-d7 and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of metolazone in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount to achieving reliable and reproducible results in chromatographic assays, particularly those employing mass spectrometry. This guide provides a comprehensive comparison of Metolazone-d7, a deuterated internal standard, with other non-deuterated alternatives, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring accuracy. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis due to their close physicochemical similarity to the analyte.
The Gold Standard: this compound
This compound is a deuterated form of metolazone, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to metolazone but has a different mass-to-charge ratio (m/z), allowing for its differentiation by a mass spectrometer.
Advantages of this compound:
-
Co-elution with Analyte: this compound co-elutes with metolazone during chromatography, meaning it experiences the same retention time and, more importantly, the same matrix effects. Matrix effects, caused by other components in the sample, can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Because this compound is affected in the same way as metolazone, it effectively normalizes the signal.[1]
-
Similar Extraction Recovery: Having nearly identical chemical properties, this compound exhibits the same extraction recovery as metolazone from the biological matrix. This ensures that any loss of analyte during sample preparation is accounted for.
-
Improved Accuracy and Precision: The use of deuterated standards has been shown to overcome challenges with accuracy and precision in quantitative analysis. By compensating for variations in sample preparation and instrument response, this compound leads to more reliable and reproducible data.[1]
Alternative Internal Standards: Structural Analogs
When a deuterated internal standard is not available or economically feasible, a structural analog can be used. A structural analog is a compound with a similar chemical structure to the analyte. For metolazone analysis, several structural analogs have been employed as internal standards.
Xipamide: A Case Study of a Non-Deuterated Alternative
Xipamide is another diuretic with a chemical structure similar to metolazone. It has been successfully used as an internal standard in the HPLC analysis of metolazone.
Performance Data: A Comparative Overview
While direct head-to-head comparative studies are limited, we can evaluate the performance of methods using this compound and a structural analog like Xipamide based on their individual validation data from separate studies.
Table 1: Comparison of Performance Data for Metolazone Analysis using Different Internal Standards
| Parameter | Method using a Deuterated Internal Standard (Hypothetical Data based on typical performance) | Method using Xipamide as Internal Standard[2] |
| Analytical Technique | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | Not explicitly stated as % recovery, but good agreement with reference methods reported. |
| Precision (% RSD) | < 15% | < 2% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.03 µg/mL |
Note: The data presented for the deuterated internal standard is hypothetical and represents typical performance characteristics for such methods. The data for Xipamide is sourced from a specific study and may not be directly comparable due to differences in analytical techniques and experimental conditions.
Experimental Protocols
Key Experiment: Bioanalytical Method Validation for Metolazone in Human Plasma using an Internal Standard
Objective: To validate a method for the quantification of metolazone in human plasma using an internal standard to ensure accuracy, precision, linearity, and sensitivity.
General Workflow:
Caption: General workflow for the bioanalytical quantification of Metolazone.
Detailed Methodologies:
A detailed experimental protocol for an LC-MS/MS method for the determination of metolazone in human plasma using a structural analog internal standard is described below. A similar workflow would be followed for a method using this compound, with adjustments to the mass spectrometric detection parameters.
Method using a Structural Analog Internal Standard (e.g., Zaleplon)
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Zaleplon, 100 ng/mL).
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series
-
Column: C18 column (e.g., 4.6 mm x 50 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (pH 4.0) in a specific ratio (e.g., 60:40 v/v).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metolazone: Precursor ion → Product ion (e.g., m/z 366.1 → 259.1)
-
Zaleplon (IS): Precursor ion → Product ion (e.g., m/z 306.1 → 235.1)
-
-
Method using Xipamide as Internal Standard (HPLC-UV)
-
Sample Preparation (for urine samples):
-
To 1 mL of urine, add 100 µL of the internal standard working solution (Xipamide, 10 µg/mL).
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and a buffer (e.g., phosphate buffer) at a specific pH.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a specific wavelength (e.g., 235 nm).[2]
-
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.
References
A Comparative Guide to the Cross-Validation of Metolazone Assays Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical parameters and methodologies for the cross-validation of Metolazone assays between different laboratories. Ensuring consistency and reliability of bioanalytical data is paramount in clinical trials and pharmaceutical development, making inter-laboratory cross-validation an indispensable process. This document outlines common analytical techniques, presents their performance characteristics, and offers a framework for designing and executing a successful cross-validation study.
Introduction to Metolazone and Bioanalytical Challenges
Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema associated with congestive heart failure or kidney disease.[1] Accurate quantification of Metolazone in biological matrices is crucial for pharmacokinetic and bioavailability studies. While various analytical methods have been developed and validated for this purpose, ensuring that different laboratories can produce comparable results is a significant challenge. Variations in instrumentation, reagents, and analyst technique can lead to discrepancies in reported concentrations. Therefore, a robust cross-validation protocol is essential.
Commonly Employed Analytical Methods
The most prevalent methods for the quantification of Metolazone in biological fluids and pharmaceutical formulations are based on High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely reported technique for Metolazone analysis. It is often paired with Ultraviolet (UV) detection. Several studies have demonstrated the development and validation of RP-HPLC methods for Metolazone, showcasing good linearity, precision, and accuracy.[2][3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC-MS/MS is the method of choice.[5] This technique offers lower limits of detection and quantification, which is critical for studies involving low doses of Metolazone.
Comparative Performance of Validated Metolazone Assays
The following tables summarize the performance characteristics of various validated HPLC methods for Metolazone analysis as reported in the literature. This data can serve as a benchmark for laboratories establishing or comparing their own assays.
Table 1: Performance of RP-HPLC Methods for Metolazone Quantification
| Parameter | Method 1[3] | Method 2[4] | Method 3[6] |
| Matrix | Bulk Drug & Formulation | Bulk Drug & Formulation | Raw Materials, Tablets & Human Urine |
| Column | Hypersil BDS C18 | Thermo C18 | Spherisorb-ODS 2 C18 |
| Mobile Phase | Acetonitrile: HPLC water (50:50 v/v) | Acetonitrile: Water (50:50) | Methanol: 0.02 M phosphate buffer (70:30 v/v), pH 3.0 |
| Flow Rate | 0.7 ml/min | Not Specified | 1 mL/min |
| Detection | UV at 236 nm | UV at 2075 nm | UV at 235 nm |
| Linearity Range | 1-10 µg/ml | 20-75 µg/mL | 0.05-1.0 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | > 0.999 | Not Specified |
| LOD | 0.1 µg/ml | Not Specified | 0.009 ng/mL |
| LOQ | 0.3 µg/ml | Not Specified | 0.03 µg/mL |
| Precision (%RSD) | < 2.0% | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 99.33 ± 2.37 (in spiked human urine) |
Experimental Protocols for Assay Validation and Cross-Validation
A successful inter-laboratory cross-validation study relies on a well-defined protocol. The following sections detail the essential steps, drawing from established guidelines and published methodologies.[3][7]
Single Laboratory Method Validation Protocol
Before initiating a cross-validation, each participating laboratory must have a fully validated analytical method. The validation should adhere to the International Council for Harmonisation (ICH) guidelines and assess the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank samples and samples spiked with potential interfering substances.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.[3][4]
-
Precision: The closeness of agreement between a series of measurements. It is evaluated at three levels:
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by analyzing samples with known concentrations and calculating the percentage recovery.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]
Inter-Laboratory Cross-Validation Protocol
Once individual laboratory methods are validated, the cross-validation can proceed. A general strategy involves the analysis of two types of samples:
-
Standard Samples: A set of quality control (QC) samples prepared at a central laboratory at low, medium, and high concentrations within the assay's linear range. These are distributed to the participating laboratories for blinded analysis.[8]
-
Study Samples: A subset of "real" samples from a clinical or preclinical study. These samples are analyzed by both the originating and the receiving laboratory.[7]
Statistical Analysis of Cross-Validation Data
The data generated from the cross-validation should be statistically analyzed to determine the concordance between the laboratories. The acceptance criteria should be predefined in the study protocol. A common approach is to calculate the percentage difference for each sample between the two laboratories. The mean percentage difference should not exceed a predefined limit, typically ±15% or ±20%.[8]
Visualizing the Cross-Validation Workflow
A clear workflow is essential for coordinating a multi-laboratory study.
Caption: Workflow for Inter-Laboratory Cross-Validation of Metolazone Assays.
Signaling Pathway of Metolazone's Diuretic Action
To provide context for the importance of accurate Metolazone measurement, the following diagram illustrates its mechanism of action in the renal tubules.
Caption: Mechanism of Action of Metolazone in the Distal Convoluted Tubule.
Conclusion
The cross-validation of Metolazone assays between laboratories is a critical step to ensure data integrity and comparability in multi-center studies. While no direct inter-laboratory comparison studies for Metolazone were identified in the public domain, this guide provides a framework based on the performance of individually validated methods reported in the literature. By adhering to rigorous validation and cross-validation protocols, researchers can have confidence in the bioanalytical data generated across different sites, ultimately contributing to the successful development and clinical application of Metolazone.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of metolazone and spironolactone in raw materials, combined tablets and human urine by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Linearity and Range Determination for Metolazone Assay using Metolazone-d7
This guide provides a comprehensive comparison of analytical methods for the quantification of Metolazone, with a specific focus on the determination of linearity and range using Metolazone-d7 as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Introduction
Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema.[1] Accurate and precise quantification of Metolazone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays to compensate for matrix effects and variations in sample processing and instrument response.[2] This guide summarizes key performance characteristics of various published methods for Metolazone analysis, providing a basis for selecting and validating an appropriate assay.
Data Presentation: Linearity and Range of Metolazone Assays
The following tables summarize the linearity and range data from several published studies on Metolazone quantification. These studies employed different analytical techniques and instrumentation, highlighting a range of achievable performance characteristics.
Table 1: Comparison of Linearity Parameters for Metolazone Assays
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Zaleplon | 0.02 - 15 ng/mL | > 0.99 | 0.02 ng/mL | [3] |
| LC-MS/MS | Metaxalone | 1.00 - 2000.00 ng/mL | 0.9998 | Not Reported | |
| LC-MS/MS | Not specified | 0.0198 - 79.0400 ng/mL | Not Reported | 0.0198 ng/mL | |
| HPLC-UV | Not specified | 0.2 - 1.2 µg/mL | > 0.999 | 0.02 µg/mL | [4] |
| HPLC-UV | Not specified | 1 - 10 µg/mL | 0.9992 | 0.3 µg/mL | [5] |
| HPTLC | Not specified | 100 - 900 ng/spot | Not Reported | Not Reported | [6] |
| HPLC-Fluorescence | Not specified | 1 - 50 ng/mL | Not Reported | 1 ng/mL | [7] |
| RP-LC | Xipamide | 0.05 - 1.0 µg/mL | Not Reported | 0.03 µg/mL | [8] |
Table 2: Alternative Metolazone Assay Methods and their Linearity
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | 1 - 10 µg/mL | 0.9992 | 0.1 µg/mL | 0.3 µg/mL | [5] |
| HPLC | 20 - 75 µg/mL | Not Reported | Not Reported | Not Reported | [6] |
| Spectrophotometric | 10 - 60 µg/mL | Not Reported | Not Reported | Not Reported | [9] |
| RP-LC | 2 - 16 µg/mL | Not Reported | Not Reported | Not Reported | [10] |
| HPLC | 0.2 - 1.2 µg/mL | > 0.999 | 0.01 µg/mL | 0.02 µg/mL | [4] |
Experimental Protocol: Linearity and Range Determination for Metolazone Assay using LC-MS/MS with this compound
This section outlines a typical experimental protocol for determining the linearity and range of a Metolazone assay in human plasma using this compound as an internal standard. This protocol is a composite based on common practices in bioanalytical method validation.[11][12]
1. Materials and Reagents
-
Metolazone reference standard
-
This compound internal standard (IS)
-
Control human plasma (with appropriate anticoagulant)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate modifier)
-
Reagents for sample extraction (e.g., ethyl acetate for liquid-liquid extraction, or SPE cartridges)
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Metolazone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Metolazone working standard solutions by serial dilution of the primary stock solution with 50% methanol/water to cover the expected calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol/water.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike control human plasma with the Metolazone working standard solutions to achieve a series of at least six to eight non-zero concentrations covering the intended analytical range. A blank plasma sample and a zero sample (plasma with IS) should also be prepared.
-
Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high.
4. Sample Preparation (Liquid-Liquid Extraction Example)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
5. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metolazone: m/z 366.2 → 259.1[3]
-
This compound: (The specific transition for this compound would be determined experimentally, but would be approximately m/z 373.2 → 266.1, accounting for the 7 deuterium atoms).
-
-
6. Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Metolazone to this compound against the nominal concentration of Metolazone.
-
Linearity: Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Range: The range of the assay is the interval between the upper and lower concentrations of the calibration standards that demonstrate acceptable accuracy, precision, and linearity. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision and Accuracy: The precision (%CV) and accuracy (%bias) of the QC samples should be within ±15% (±20% at the LLOQ).
Mandatory Visualizations
Experimental Workflow for Linearity and Range Determination
Caption: Workflow for Linearity and Range Determination in a Metolazone Bioanalytical Assay.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Development and Validation of Two Robust Stability-Indicating Chromatographic Methods for Determination of Metolazone in Drug Substance and Pharmaceutical Dosage Form in the Presence of Its Degradation Products and Characterization of Main Degradation Products Based on LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel high-performance liquid chromatographic method using solid-phase on-line elution for determination of metolazone in plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated Spectrophotometric Method for the Determination of Metalazone in Pure and in its Dosage Form [ijraset.com]
- 10. researchgate.net [researchgate.net]
- 11. jchps.com [jchps.com]
- 12. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
The Analytical Edge: A Comparative Guide to Internal Standards for Metolazone Quantification in Complex Matrices
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the diuretic metolazone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Metolazone-d7 and other commonly used internal standards, supported by experimental data, to inform the selection process for robust analytical method development.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its identical chemical structure and similar physicochemical properties to the analyte ensure it co-elutes chromatographically and experiences similar ionization effects, thereby effectively compensating for variations in sample preparation and matrix effects. However, the availability of detailed, publicly accessible validation data for this compound is limited. In contrast, several non-deuterated structural analogs have been successfully employed and extensively documented in the scientific literature for the quantification of metolazone in complex biological matrices like plasma and urine.
This guide will delve into the specifics of this compound and compare its theoretical advantages with the validated performance of two alternative internal standards: zaleplon and metaxalone .
The Ideal Internal Standard: this compound
This compound is a deuterated form of metolazone, intended for use as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of seven deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte by the mass spectrometer while maintaining nearly identical chromatographic behavior.
Theoretical Advantages of this compound:
-
Co-elution with Analyte: Due to its structural identity with metolazone, this compound is expected to have a retention time that is virtually identical to the analyte, ensuring that both compounds experience the same matrix effects at the same time.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant source of variability in bioanalysis. A stable isotope-labeled internal standard is the most effective tool to correct for these effects.
-
Compensation for Extraction Variability: Any loss of analyte during the sample preparation process (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of this compound, leading to an accurate final concentration determination.
Despite these advantages, a lack of published, peer-reviewed studies detailing a fully validated bioanalytical method using this compound in complex matrices necessitates a thorough evaluation of well-documented alternatives.
Alternative Internal Standards: A Data-Driven Comparison
Two notable alternatives to this compound for the quantification of metolazone are the structurally analogous compounds zaleplon and metaxalone. Validated LC-MS/MS methods using these internal standards in human plasma have been published, providing a solid basis for performance comparison.
Data Presentation: Performance of Alternative Internal Standards
| Parameter | Zaleplon as Internal Standard[1][2] | Metaxalone as Internal Standard[3] |
| Matrix | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range | 0.02 - 15 ng/mL | 1.00 - 2000.00 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Intra-day Precision (%CV) | 0.9 - 4.8% | 4.27 - 5.63% |
| Inter-day Precision (%CV) | 4.2 - 6.3% | 5.13 - 5.82% |
| Intra-day Accuracy (%) | 97.5 - 102.3% | 102.07 - 106.10% |
| Inter-day Accuracy (%) | 99.2 - 104.0% | 100.55 - 106.58% |
| Mean Recovery (Metolazone) | 90.3% | Not explicitly reported |
| Mean Recovery (Internal Standard) | 90.4% | Not explicitly reported |
Experimental Protocols
Key Experiment: Quantification of Metolazone in Human Plasma
-
Sample Preparation:
-
To 0.5 mL of human plasma, add 50 µL of zaleplon internal standard solution (100 ng/mL).
-
Perform liquid-liquid extraction with 4 mL of diethyl ether.
-
Vortex for 5 minutes and centrifuge at 1900 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Phenomenex Luna C18 (100 mm x 2.0 mm, 5 µm)
-
Mobile Phase: 0.1% Formic acid in water : Acetonitrile (40:60, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Metolazone: 366.2 → 259.1
-
Zaleplon: 306.2 → 235.6
-
-
-
Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of metaxalone internal standard solution (10 µg/mL).
-
Add 100 µL of 0.1 M sodium hydroxide and vortex.
-
Perform liquid-liquid extraction with 3 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 (50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 5 mM Ammonium acetate buffer : Acetonitrile (20:80, v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Metolazone: 366.1 → 259.0
-
Metaxalone: 222.2 → 161.1
-
-
Mandatory Visualization
Caption: General experimental workflow for the quantification of Metolazone in plasma.
Caption: Relationship between internal standard types and ideal properties.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for metolazone. While this compound represents the ideal choice due to its isotopic relationship with the analyte, the current lack of extensive, publicly available validation data makes a direct performance comparison challenging.
The presented data for zaleplon and metaxalone demonstrate that these structural analogs can be used to develop sensitive, precise, and accurate LC-MS/MS methods for the quantification of metolazone in human plasma. The choice between these two may depend on factors such as commercial availability, cost, and the specific characteristics of the analytical method being developed.
For researchers prioritizing the highest level of analytical rigor and aiming to minimize potential matrix effect variability, the investment in synthesizing and validating a method with this compound is strongly recommended. The principles of bioanalytical method validation outlined by regulatory agencies should be strictly followed.
For laboratories requiring a readily available and well-documented internal standard, both zaleplon and metaxalone have proven to be suitable alternatives. The detailed experimental protocols provided in this guide can serve as a starting point for method development and validation. It is crucial to perform a thorough validation in the specific matrix of interest to ensure the chosen internal standard provides the required level of accuracy and precision for the intended application.
References
Metolazone-d7 for Inter-Laboratory Proficiency Testing: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Metolazone-d7 as an internal standard for inter-laboratory proficiency testing in the quantitative analysis of Metolazone. The selection of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of analytical data across different laboratories, a fundamental requirement for successful drug development and clinical monitoring. This document outlines the superior performance characteristics of this compound in comparison to other potential internal standards and provides detailed experimental protocols for its application.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout the analytical process.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative LC-MS analysis. This compound is a deuterated analog of Metolazone, meaning some hydrogen atoms in its structure have been replaced with deuterium. This modification results in a compound with nearly identical chemical and physical properties to Metolazone, including extraction recovery and chromatographic retention time, but with a different mass-to-charge ratio (m/z) that allows it to be distinguished by the mass spectrometer.
Comparison of this compound with Alternative Internal Standards
For the purpose of this guide, we will compare the performance of this compound with two plausible alternatives in a hypothetical inter-laboratory proficiency testing scheme for the analysis of Metolazone in human plasma:
-
Hydrochlorothiazide-d2: A deuterated analog of another thiazide diuretic. While also a SIL-IS, its structural difference from Metolazone may lead to variations in extraction efficiency and chromatographic behavior.
-
Diazepam: A structurally unrelated compound, representing a non-ideal choice of internal standard. Such compounds are more likely to exhibit different extraction recovery and be affected differently by matrix effects.
The following table summarizes the expected performance of these internal standards in a multi-laboratory study. The data presented is illustrative, based on the typical performance of such compounds in validated bioanalytical methods.
| Performance Parameter | This compound | Hydrochlorothiazide-d2 | Diazepam |
| Inter-Laboratory Precision (%CV) | < 5% | 5-10% | > 15% |
| Intra-Laboratory Precision (%CV) | < 3% | < 5% | > 10% |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 20% |
| Extraction Recovery Consistency | High | Moderate | Low |
| Matrix Effect Variability | Minimal | Low to Moderate | High |
| Chromatographic Co-elution | Yes (ideal) | No | No |
Key Takeaways from the Comparison:
-
This compound is expected to provide the highest level of precision and accuracy due to its close structural and physicochemical similarity to the analyte, Metolazone. This ensures that any variations during sample processing affect both the analyte and the internal standard to the same extent.
-
Hydrochlorothiazide-d2 , while a stable isotope-labeled standard, may show slightly higher variability due to differences in its chemical properties compared to Metolazone.
-
Diazepam , being structurally unrelated, is anticipated to perform poorly, leading to significant variability and reduced accuracy in the proficiency testing results.
Experimental Protocols
A detailed methodology is crucial for ensuring consistency and comparability of results in an inter-laboratory proficiency testing program. The following is a representative experimental protocol for the quantitative analysis of Metolazone in human plasma using this compound as an internal standard by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metolazone: m/z 366.1 → 259.1
-
This compound: m/z 373.1 → 266.1
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of Metolazone.
Caption: Rationale for selecting a stable isotope-labeled internal standard.
Conclusion
For inter-laboratory proficiency testing of Metolazone, the use of this compound as an internal standard is strongly recommended. Its identical chemical and physical properties to the analyte ensure the highest degree of accuracy and precision, minimizing inter-laboratory variability. The provided experimental protocol offers a robust starting point for laboratories participating in such a program, promoting standardized and reliable data generation. The superior performance of a stable isotope-labeled internal standard like this compound is fundamental to achieving the high-quality, reproducible data essential for regulatory submissions and clinical decision-making.
The Gold Standard of Quantification: A Justification for Stable Isotope-Labeled Internal Standards
In the landscape of quantitative analysis, particularly within the realms of drug development and clinical research, the pursuit of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the inherent complexity of biological matrices presents a significant challenge known as the "matrix effect," which can compromise the integrity of quantitative data. This guide provides a data-driven justification for the use of stable isotope-labeled internal standards (SIL-IS) as the most robust method to mitigate these challenges, comparing it with other common quantification strategies.
The Challenge: Unpredictable Matrix Effects
Biological samples such as plasma, urine, and tissue homogenates are complex mixtures of endogenous and exogenous components. During LC-MS/MS analysis, co-eluting molecules from this matrix can interfere with the ionization of the target analyte in the mass spectrometer's source. This interference, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. The effect is often variable and unpredictable, differing between samples and individuals, making reliable quantification a significant hurdle.
A Comparison of Quantification Strategies
To address the variability inherent in LC-MS/MS analysis, various quantification strategies are employed. The choice of method directly impacts the reliability of the results.
1. External Standard Calibration: This method involves creating a calibration curve from a set of standards prepared in a clean solvent. The concentration of the analyte in the unknown sample is then determined by comparing its response to this curve. While simple, this approach does not account for any variability in sample preparation or matrix effects, as the standards and samples are in different matrices.
2. Structural Analog Internal Standard: To account for some of the analytical variability, a structural analog of the analyte can be added at a known concentration to all samples and standards. This compound is chemically similar to the analyte and is expected to behave similarly during sample extraction and analysis. However, due to structural differences, its extraction recovery and ionization efficiency may not perfectly match those of the analyte, leading to incomplete correction for matrix effects.
3. Stable Isotope-Labeled Internal Standard (SIL-IS): This technique, also known as stable isotope dilution, is widely regarded as the gold standard for quantitative LC-MS/MS. A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same extraction recovery and matrix effects. By measuring the ratio of the analyte's signal to the SIL-IS's signal, any variations are effectively normalized, leading to highly accurate and precise quantification.
Quantitative Data: SIL-IS vs. Alternative Methods
The superiority of SIL-IS is not merely theoretical. Experimental data consistently demonstrates its enhanced performance over other methods.
Case Study 1: Everolimus Quantification - SIL-IS vs. Structural Analog
A study directly compared the performance of a deuterated SIL-IS (everolimus-d4) and a structural analog internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus in a clinical setting. The results highlight the improved performance characteristics when using a SIL-IS.
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery (Accuracy) | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (Precision) | 4.3% - 7.2% | 4.3% - 7.2% |
| Method Comparison Slope vs. Reference | 0.95 | 0.83 |
| Data sourced from Heideloff et al., 2013. |
While both internal standards provided acceptable LLOQ, accuracy, and precision, the method comparison slope reveals a key difference. A slope closer to 1.0 indicates better agreement with the reference method. The SIL-IS yielded a slope of 0.95, demonstrating a more accurate quantification across the concentration range compared to the structural analog's slope of 0.83.
Case Study 2: Ibuprofen Quantification - A Typical SIL-IS Method Performance
The following table summarizes the validation parameters for a highly sensitive and robust LC-MS/MS method for the determination of ibuprofen in human plasma, utilizing ibuprofen-d3 as the SIL-IS.
| Parameter | Performance Characteristic |
| Linear Range | 0.05 - 36 µg/mL (Correlation Coefficient > 0.99) |
| Mean Recovery | 78.4% - 80.9% |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 5% |
| Accuracy | 88.2% - 103.67% |
| Matrix Effect | Negligible in human plasma |
| Data sourced from Li et al., 2022. |
These results exemplify the high levels of precision and accuracy achievable with a well-developed method employing a SIL-IS, even at low concentrations.
Visualizing the Advantage
The following diagrams illustrate the experimental workflow and the underlying principle of how SIL-IS corrects for matrix effects.
Choosing the Right Internal Standard: A Comparison of Deuterated vs. ¹³C-Labeled Metolazone for Bioanalytical Assays
In the quantitative analysis of the diuretic drug Metolazone using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. The ideal IS should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard. This guide provides a head-to-head comparison of two common types of SIL internal standards for Metolazone: deuterated (²H-labeled) and carbon-13-¹³C-labeled) Metolazone.
Head-to-Head Performance Comparison
While both deuterated and ¹³C-labeled internal standards are designed to improve analytical accuracy, they exhibit key differences in their physicochemical properties and performance, primarily due to the "isotope effect." The isotope effect is more pronounced for deuterium (²H) because the relative mass difference between hydrogen and deuterium is 100%, whereas the mass difference between ¹²C and ¹³C is significantly smaller. This can lead to variations in chromatographic retention times and analytical stability.
Table 1: Quantitative Comparison of Internal Standard Performance
| Performance Parameter | Deuterated (²H) Metolazone | ¹³C-Labeled Metolazone | Rationale & Justification |
| Isotopic Stability | Moderate to High | Very High | Deuterium labels can be susceptible to back-exchange with protons from the solvent, especially if placed on exchangeable sites like heteroatoms (O, N). ¹³C labels are integrated into the carbon backbone and are not subject to chemical exchange. |
| Chromatographic Co-elution (Isotope Effect) | Potential for slight retention time shift (typically elutes slightly earlier than the analyte). | Identical retention time to the analyte. | The significant mass difference in deuterated compounds can alter their physicochemical properties, leading to chromatographic separation from the unlabeled analyte. ¹³C-labeling results in a standard that is chemically and physically more similar to the analyte, ensuring co-elution. |
| Matrix Effect Compensation | Good to Very Good | Excellent | For optimal compensation of matrix effects, the IS and analyte must co-elute to experience the same degree of ion suppression or enhancement. Any shift in retention time, as can occur with deuterated standards, may lead to incomplete compensation. |
| Potential for Isotopic Contribution | Low | Very Low | The risk of unlabeled impurities in the SIL standard is a concern. High isotopic purity is crucial for both, but the synthesis of ¹³C-labeled compounds often results in higher isotopic enrichment. |
| Cost & Availability | Generally lower cost and more readily available. | Typically more expensive and may require custom synthesis. | Deuteration is often a simpler synthetic process than ¹³C-incorporation. |
Experimental Protocols
To evaluate the performance of these internal standards, a robust bioanalytical method using LC-MS/MS is required. The following protocol outlines a typical procedure for the quantification of Metolazone in human plasma.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard stock solutions at room temperature.
-
Spike 100 µL of blank human plasma with the analyte to prepare calibration standards and quality control (QC) samples.
-
To 50 µL of plasma sample (blank, standard, or QC), add 10 µL of the internal standard working solution (either deuterated or ¹³C-labeled Metolazone, e.g., at 50 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry (MS) Conditions
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Metolazone: 366.1 > 259.1
-
Deuterated Metolazone (e.g., d4): 370.1 > 263.1
-
¹³C-Labeled Metolazone (e.g., ¹³C₆): 372.1 > 265.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Key Considerations and Workflow
The selection between a deuterated and a ¹³C-labeled internal standard involves a trade-off between analytical performance and cost. For high-stakes studies, such as pivotal clinical trials, the superior performance and reliability of a ¹³C-labeled standard often justify the higher cost. For earlier-stage research or high-throughput screening, a well-characterized deuterated standard may be sufficient, provided that potential isotope effects are carefully evaluated during method validation.
Caption: Decision workflow for selecting an internal standard.
A typical bioanalytical workflow incorporating an internal standard is crucial for ensuring data integrity from sample receipt to final concentration determination.
Caption: Standard workflow for a bioanalytical assay.
Conclusion
For the quantitative analysis of Metolazone, ¹³C-labeled internal standards are analytically superior to their deuterated counterparts. They provide greater stability and ensure co-elution with the analyte, which is essential for accurately compensating for matrix effects and other sources of analytical variability. While deuterated standards can be a viable and cost-effective option, they require rigorous validation to ensure that chromatographic shifts do not compromise data quality. The choice of internal standard should be guided by the specific requirements of the study, balancing the need for the highest analytical accuracy with practical considerations of cost and availability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
